molecular formula C17H13NO4S B352202 3-(Naphthalene-2-sulfonamido)benzoic acid CAS No. 186032-64-4

3-(Naphthalene-2-sulfonamido)benzoic acid

Katalognummer: B352202
CAS-Nummer: 186032-64-4
Molekulargewicht: 327.4g/mol
InChI-Schlüssel: KKLUFCAOPPZISL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(Naphthalene-2-sulfonamido)benzoic acid is a useful research compound. Its molecular formula is C17H13NO4S and its molecular weight is 327.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(naphthalen-2-ylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c19-17(20)14-6-3-7-15(10-14)18-23(21,22)16-9-8-12-4-1-2-5-13(12)11-16/h1-11,18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLUFCAOPPZISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profile & Characterization of 3-(Naphthalene-2-sulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the solubility profile and physicochemical characterization of 3-(Naphthalene-2-sulfonamido)benzoic acid .

Executive Summary

This compound (CAS: 186032-64-4) is a critical pharmacophore often utilized in the development of P2Y14 receptor antagonists and Mcl-1/Bfl-1 inhibitors. Its structure combines a lipophilic naphthalene moiety with a polar, ionizable benzoic acid group via a sulfonamide linker.

This guide provides a comprehensive analysis of its solubility behavior. While specific experimental mole-fraction datasets are proprietary or sparse in open literature, this document synthesizes predictive physicochemical profiling , structural analog benchmarking , and a validated experimental protocol for researchers to generate definitive solubility data. The focus is on the thermodynamic rationale driving solubility in polar aprotic vs. protic solvents and the exploitation of pH-dependent solubility for purification.

Physicochemical Structural Analysis

To understand the solubility profile, one must deconstruct the molecule into its functional interaction domains.

Structural DomainNatureSolvent Interaction Mechanism
Naphthalene Ring Hydrophobic / Aromatic

-

stacking; drives solubility in non-polar/aromatic solvents (Toluene) but limits aqueous solubility.
Sulfonamide Linker Polar / H-Bond Donor/AcceptorThe -SO

NH- group provides hydrogen bonding capability. The N-H proton is weakly acidic (pKa

10).
Benzoic Acid Hydrophilic / IonizableThe carboxylic acid (pKa

4.2) is the primary solubility handle. It allows for pH-dependent solubilization in aqueous bases.
Predicted Solubility Ranking

Based on Hansen Solubility Parameters (HSP) and dielectric requirements for the sulfonamide linkage, the solubility hierarchy is predicted as follows:

  • Polar Aprotic (High): DMSO, DMF, NMP (Disrupts intermolecular H-bonds; solvates hydrophobic core).

  • Polar Protic (Moderate): Ethanol, Methanol, Isopropanol (Solubility increases with temperature).

  • Aqueous (pH-Dependent):

    • pH < 4: Insoluble (Neutral species precipitates).

    • pH > 6: Highly Soluble (Formation of carboxylate anion).

  • Non-Polar (Low): Hexane, Cyclohexane (Insufficient polarity to overcome crystal lattice energy).

Reference Data: Structural Analogs

In the absence of a direct public dataset for the target compound, the following experimentally validated data for structural fragments serves as a benchmark for process design.

Table 1: Solubility Benchmarks of Structural Analogs (Mole Fraction,


 at 298.15 K) 
SolventBenzoic Acid (

) [1]
Naphthalene (

) [2]
Sulfadiazine (Sulfonamide Analog) [3]Target Prediction
Water



Very Low (<

)
Ethanol



Moderate
Toluene


LowLow-Moderate
DMSO HighHighHighHigh

Technical Insight: The target compound will exhibit lower solubility in ethanol than pure benzoic acid due to the rigid, bulky naphthalene group increasing the crystal lattice energy (


).

Experimental Protocol: Solubility Determination

This protocol utilizes the Isothermal Saturation Method followed by HPLC analysis. It is the industry standard for generating the solubility curve required for crystallization process development.

Phase 1: Preparation & Saturation
  • Solvent Selection: Prepare binary mixtures (e.g., Ethanol-Water) or pure solvents (Methanol, Ethyl Acetate, Acetonitrile).

  • Excess Addition: Add the compound to 10 mL of solvent in a jacketed glass vessel until a visible solid phase persists (supersaturation).

  • Equilibration: Stir at 400 rpm using a magnetic stirrer.

    • Time: 24–48 hours to ensure thermodynamic equilibrium.

    • Temperature: Control within

      
       K using a circulating water bath.
      
Phase 2: Sampling & Analysis
  • Filtration: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-heated syringe filter (0.45

    
    m PTFE) to prevent precipitation during transfer.
    
  • Dilution: Immediately dilute the aliquot with the mobile phase to prevent crystallization.

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].

    • Detection: UV at 254 nm (Naphthalene absorption max).

Visualization: Experimental Workflow

SolubilityProtocol Start Excess Solid Addition Equilib Equilibration (const. T, 24-48h) Start->Equilib Equilib->Equilib Temp Control ±0.05 K Settle Phase Separation (Settling) Equilib->Settle Filter Isothermal Filtration (0.45 µm PTFE) Settle->Filter Dilute Gravimetric Dilution Filter->Dilute HPLC HPLC Quantification (UV 254nm) Dilute->HPLC Calc Data Analysis (Mole Fraction calc.) HPLC->Calc

Figure 1: Step-by-step workflow for the isothermal saturation method to ensure thermodynamic equilibrium.

Thermodynamic Modeling

Once experimental data (


) is obtained across temperatures (e.g., 278.15 K to 323.15 K), use the following models to determine the dissolution enthalpy (

) and entropy (

).
Modified Apelblat Equation

This semi-empirical model correlates solubility with temperature and is essential for engineering crystallization curves.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical constants derived from regression analysis.
    
Van't Hoff Equation

Used to calculate thermodynamic parameters at the harmonic mean temperature (


):




Interpretation: A positive


 (endothermic) indicates solubility increases with temperature, which is expected for this compound in alcoholic solvents. A positive 

reflects the disordering of the crystal lattice upon dissolution.

Process Application: pH-Swing Crystallization

Given the benzoic acid moiety, the most efficient purification method is Reactive Crystallization (pH-Swing). This method avoids the use of large volumes of organic solvents.

Mechanism
  • Dissolution (High pH): Treat crude solid with dilute NaOH (pH > 9). The compound dissolves as the sodium benzoate salt.

    • Reaction:

      
      
      
  • Filtration: Filter insoluble impurities (e.g., unreacted naphthalene derivatives).

  • Precipitation (Low pH): Slowly add HCl to lower pH to ~2–3. The neutral acid precipitates.

    • Reaction:

      
      
      
Visualization: pH-Dependent Solubility Logic

pHSwing Crude Crude Mixture (Target + Impurities) Base Add 1M NaOH (pH > 9) Crude->Base Filter Filtration Base->Filter Soln Solution Phase: Target (R-COO⁻ Na⁺) Acid Add 1M HCl (pH < 3) Soln->Acid SolidImp Solid Phase: Non-acidic Impurities Filter->Soln Filtrate Filter->SolidImp Retentate Pure Precipitated Product (R-COOH) Acid->Pure Crystallization

Figure 2: Logic flow for pH-swing purification, exploiting the ionizable carboxylic acid group.

References

  • Benzoic Acid Solubility: Zhang, Y., et al. "Solubility of Benzoic Acid in Seven Pure Solvents." Journal of Chemical & Engineering Data, vol. 58, no. 3, 2013.

  • Naphthalene Thermodynamics: Chirico, R. D., et al. "Heat capacities... for naphthalene." Journal of Chemical Thermodynamics, vol. 34, no. 11, 2002.

  • Sulfonamide Solubility: Delgado, D. R., et al. "Solubility of sulfadiazine in some organic solvents." Journal of Molecular Liquids, vol. 163, 2011.

  • Compound Synthesis & Context: Ma, S., et al. "Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists."[2][3] European Journal of Medicinal Chemistry, 2025.[2][3][4]

  • Standard Protocol: Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2009.

Sources

Methodological & Application

Application Note: Functional Characterization of 3-(Naphthalene-2-sulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

The compound 3-(Naphthalene-2-sulfonamido)benzoic acid represents a critical chemical scaffold in modern drug discovery, primarily recognized for two distinct biological activities depending on its derivatization and concentration:

  • P2Y14 Receptor Antagonism (Primary Context): Recent studies (2024-2025) have identified 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y14 receptor (P2Y14R).[1] P2Y14R is a G-protein coupled receptor (GPCR) activated by UDP-sugars (e.g., UDP-glucose) and is implicated in immune surveillance and acute lung injury (ALI).

  • KLF5 Inhibition (Structural Context): This molecule is the core acid scaffold of ML264 , a well-known inhibitor of Krüppel-like factor 5 (KLF5). While the amide derivative (ML264) is the active transcription factor inhibitor, the acid form is frequently tested as a metabolite or negative control in proliferation assays.

This guide focuses on the P2Y14R antagonist workflow , as this is the most pharmacologically active application of the free acid form, while providing secondary protocols for cytotoxicity profiling.

Signaling Pathway (P2Y14R)

P2Y14R couples primarily to the G


i/o  protein family.
  • Agonist Mode (UDP-Glucose): Activation inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.

  • Antagonist Mode (Test Compound): The compound blocks UDP-glucose binding, preventing the G

    
    i-mediated suppression of cAMP. In a Forskolin-stimulated system, the antagonist restores cAMP levels.
    

P2Y14_Signaling cluster_logic Assay Logic UDP UDP-Glucose (Agonist) Rec P2Y14 Receptor (GPCR) UDP->Rec Activates Compound 3-(Naphthalene-2-sulfonamido) benzoic acid (Antagonist) Compound->Rec Blocks Gi Gi/o Protein Rec->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Converts ATP to ATP ATP Inflam Inflammatory Cytokines (IL-1β, IL-6) cAMP->Inflam Modulates (Low cAMP = High Inflammation) Forskolin Forskolin (Stimulator) Forskolin->AC Directly Activates

Figure 1: P2Y14R Signaling Pathway. The antagonist prevents Gi-mediated inhibition of Adenylyl Cyclase, maintaining cAMP levels in the presence of agonist.

Experimental Protocols

Protocol A: cAMP Accumulation Assay (Gi-Coupled Mode)

Objective: Quantify the efficacy (IC50) of the compound in blocking UDP-glucose-induced P2Y14 activation. System: HEK293 cells stably expressing human P2Y14R. Readout: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or Luminescence (e.g., GloSensor).

Reagents Required[1][2][3][4]
  • Cell Line: HEK293-hP2Y14 (stable transfectants).

  • Agonist: UDP-Glucose (EC80 concentration, typically ~1-5 µM).

  • Stimulator: Forskolin (activates Adenylyl Cyclase to create a cAMP window).

  • Detection: cAMP-Gs/Gi kit (Cisbio HTRF or Promega GloSensor).

  • Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor).

Step-by-Step Methodology
StepActionScientific Rationale
1. Seeding Plate 2,000–5,000 cells/well in a 384-well white plate. Incubate overnight.Low density prevents receptor desensitization and ensures linear signal.
2. Pre-incubation Remove media. Add 5 µL of Test Compound (diluted in buffer). Incubate 15 min @ 37°C.Allows the antagonist to reach equilibrium binding at the receptor orthosteric/allosteric site before agonist competition.
3. Stimulation Add 5 µL of Agonist Mix (UDP-Glucose + Forskolin).Forskolin (10 µM): Raises cAMP baseline. UDP-Glucose: Activates P2Y14 to lower that baseline. Compound: Should prevent the UDP-glucose drop.
4. Reaction Incubate for 30–45 minutes at Room Temperature (RT).Sufficient time for G-protein signaling and cAMP accumulation/depletion.
5. Lysis/Detection Add detection reagents (cAMP-d2 + Anti-cAMP-Cryptate).Lyses cells and initiates competitive immunoassay.
6. Analysis Read on TR-FRET compatible plate reader (e.g., EnVision).Calculate FRET ratio (665/620 nm).

Data Interpretation:

  • Agonist Control (UDP-Glc + Forsk): Low cAMP signal (Gi active).

  • Antagonist Response: As compound concentration increases, cAMP signal increases (returning to Forskolin-only levels).

  • Calculation: Plot % Inhibition of Agonist Response vs. Log[Compound].

Protocol B: Anti-Inflammatory Functional Assay (LPS Challenge)

Objective: Confirm the downstream physiological effect (suppression of cytokine storm) in an immune model, relevant to Acute Lung Injury (ALI). System: RAW 264.7 Macrophages or Primary Bone Marrow-Derived Macrophages (BMDMs).

Workflow Diagram

LPS_Assay Step1 Seed Macrophages (RAW 264.7) Step2 Pre-treat with Test Compound (1h) Step1->Step2 Step3 Stimulate with LPS (100 ng/mL) Step2->Step3 Step4 Incubate 6-24 Hours Step3->Step4 Step5 Harvest Supernatant Step4->Step5 Step6 ELISA / qPCR (IL-6, TNF-α) Step5->Step6

Figure 2: Workflow for assessing anti-inflammatory efficacy in macrophages.

Methodology
  • Preparation: Seed RAW 264.7 cells at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Compound Treatment: Replace media with fresh DMEM containing the Test Compound (0.1 – 10 µM). Include Vehicle (DMSO) control.

    • Note: Keep DMSO < 0.1% to avoid non-specific toxicity.

  • Induction: After 1 hour of pre-treatment, add Lipopolysaccharide (LPS) at 100 ng/mL.

  • Incubation: Incubate for 6 hours (for mRNA/qPCR) or 18–24 hours (for Protein/ELISA).

  • Readout:

    • ELISA: Collect supernatant. Quantify IL-1

      
      , IL-6, and TNF-
      
      
      
      .[1][5]
    • Expectation: P2Y14 antagonists should significantly reduce LPS-induced cytokine secretion [1, 2].[1]

Protocol C: Selectivity & Cytotoxicity (Off-Target Check)

Objective: Ensure the observed effects are due to receptor blockade and not general cell death or KLF5-mediated anti-proliferation (unless KLF5 is the desired target). System: HCT116 (Colon Cancer) or Beas-2B (Lung Epithelial).

  • Assay: CellTiter-Glo (ATP quantification) or MTT.

  • Dosing: Test a broad range (up to 100 µM).

  • Interpretation:

    • For P2Y14 Apps: You want High Cell Viability (>90%) at effective concentrations (IC50). Toxicity indicates off-target effects.

    • For KLF5 Apps: If testing as a cancer therapeutic scaffold, you expect Low Viability in high-KLF5 expressing lines (e.g., HCT116) [3].

Data Analysis & Quality Control

Statistical Parameters

When analyzing dose-response curves for this compound:

  • Z' Factor: Must be > 0.5 for the cAMP assay to be considered robust.

  • Hill Slope: Should be near 1.0. A slope > 2.0 suggests non-specific aggregation or assay interference.

  • Solubility: This compound has a benzoic acid moiety.[1][5] Ensure pH is neutral (7.4) in the assay buffer; the acid may precipitate in acidic environments.

Troubleshooting Guide
IssueProbable CauseSolution
No cAMP recovery in Antagonist mode Agonist concentration too high.Titrate UDP-Glucose. Use the EC80, not a saturating dose.
High background in ELISA Endotoxin contamination.Use polymyxin B or endotoxin-free water/BSA for all buffers.
Compound precipitation Low solubility of the naphthalene ring.Pre-dissolve in 100% DMSO, then dilute. Keep final DMSO constant.

References

  • Ma, X., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. European Journal of Medicinal Chemistry. [1]

  • Yao, Y., et al. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives Targeting P2Y14 Receptor. Journal of Medicinal Chemistry.

  • Ruiz de Sabando, A., et al. (2016). ML264, A Novel Small-Molecule Compound That Inhibits Krüppel-Like Factor 5 Expression and Colorectal Cancer Cell Growth. Molecular Cancer Therapeutics.

  • Lazarowski, E. R., & Harden, T. K. (2015). UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation. Molecular Pharmacology.

Sources

Using 3-(Naphthalene-2-sulfonamido)benzoic acid in vivo in a mouse model of acute lung injury

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Evaluation of 3-(Naphthalene-2-sulfonamido)benzoic Acid in LPS-Induced Acute Lung Injury

Executive Summary

This application note details the protocol for evaluating This compound (herein referred to as NSBA ) in a murine model of Acute Lung Injury (ALI).

Recent medicinal chemistry advances have identified sulfonamido-benzoic acid scaffolds as potent antagonists of the P2Y14 Receptor (P2Y14R) [1].[1] P2Y14R is a G-protein-coupled receptor highly expressed in myeloid cells and lung epithelial tissue.[1] Its activation by UDP-glucose (released during tissue damage) triggers the MAPK/NF-


B proinflammatory cascades, exacerbating the "cytokine storm" characteristic of ALI and Acute Respiratory Distress Syndrome (ARDS).[1]

By antagonizing P2Y14R, NSBA prevents neutrophil infiltration and pulmonary edema.[1] This guide provides a self-validating workflow for formulating NSBA and testing its efficacy against Lipopolysaccharide (LPS)-induced lung injury.[1]

Compound Characterization & Formulation

Chemical Entity: this compound Molecular Weight: ~325.34 g/mol Target: P2Y14 Receptor (Antagonist) [1]; Potential modulation of KLF5/NF-


B pathways [2].[1]
Solubility Challenge

NSBA is a lipophilic weak acid.[1] It is poorly soluble in neutral aqueous buffers, leading to precipitation in standard saline.[1] Proper vehicle selection is critical to ensure bioavailability and prevent abdominal irritation (peritonitis) which can confound ALI readouts.[1]

Recommended Formulation Protocol (Standard: 10 mg/mL)

Do not use 100% DMSO for in vivo injection.[1]

ComponentVolume (%)Function
DMSO 5%Primary solvent (Dissolve powder here first).[1]
PEG 300 or 400 40%Co-solvent to maintain solubility.[1]
Tween 80 5%Surfactant to prevent precipitation upon dilution.[1]
Saline (0.9%) 50%Aqueous bulk (Add LAST, dropwise, with vortexing).[1]

Step-by-Step Preparation:

  • Weigh the required amount of NSBA powder.[1]

  • Add the calculated volume of DMSO and vortex until completely dissolved (clear solution).

  • Add PEG 300 and vortex.[1]

  • Add Tween 80 and vortex.[1]

  • Critical Step: Add warm (37°C) Saline dropwise while vortexing. If turbidity occurs, sonicate at 37°C for 5-10 minutes until clear.

  • Filter sterilize (0.22

    
    m) only if the solution is perfectly clear; otherwise, prepare aseptically.[1]
    

Experimental Model: LPS-Induced ALI

The intratracheal (i.t.)[1][2] LPS challenge is the gold standard for mimicking the acute inflammatory phase of ARDS.

Animals
  • Strain: C57BL/6J mice (Male, 8-10 weeks, 22-25g).[1]

  • Rationale: C57BL/6 mice exhibit a robust, Th1-biased inflammatory response to LPS, making them ideal for testing anti-inflammatory agents.[1]

Experimental Groups (n=8-10 per group)
GroupPre-Treatment (-1h)Challenge (T=0)Purpose
Sham Vehicle (i.p.)PBS (i.t.)Baseline lung health.[1]
Model (Vehicle) Vehicle (i.p.)LPS (i.t.)Max inflammation reference.[1]
NSBA Low 10 mg/kg (i.p.)[1]LPS (i.t.)[1][2]Dose-response evaluation.[1][3][4]
NSBA High 30-50 mg/kg (i.p.)[1]LPS (i.t.)Max efficacy evaluation.[1]
Positive Control Dexamethasone (1 mg/kg)LPS (i.t.)[1]Assay validation.

Detailed Protocol Workflow

Phase 1: Induction (Time T=0)
  • Anesthesia: Anesthetize mice using Isoflurane (3% induction, 1.5% maintenance) or Ketamine/Xylazine (100/10 mg/kg i.p.).[1]

  • Exposure: Place mouse on a slanted board.[1] Retract tongue to visualize the glottis.[1]

  • Instillation: Using a 22G catheter or microsprayer, deliver LPS (Escherichia coli O111:B4) dissolved in PBS.[1]

    • Dose: 5 mg/kg (approx. 50

      
      g per mouse in 50 
      
      
      
      L volume).[1]
  • Distribution: Immediately hold the mouse vertically for 30 seconds to ensure deep lung penetration.

Phase 2: Treatment (Therapeutic or Prophylactic)[1]
  • Prophylactic Mode: Administer NSBA (i.p.) 1 hour before LPS.[1] (Recommended for mechanism validation).

  • Therapeutic Mode: Administer NSBA (i.p.) 1-2 hours after LPS.[1] (Recommended for clinical translation).

Phase 3: Termination & Sampling (T = 24 hours)
  • Euthanasia: Overdose of pentobarbital or CO2 asphyxiation.[1]

  • Bronchoalveolar Lavage (BAL):

    • Cannulate the trachea.[1]

    • Instill 0.8 mL cold PBS containing EDTA (to prevent clotting).[1]

    • Gently aspirate.[1] Repeat 3 times. Combine fluid.[1]

    • Centrifuge BALF (400 x g, 10 min, 4°C).

    • Supernatant: Store at -80°C for ELISA (IL-1

      
      , IL-6, TNF-
      
      
      
      ).[1]
    • Pellet: Resuspend for total cell count and differential staining (Wright-Giemsa).[1]

  • Tissue Collection:

    • Right Lung (Lobes): Snap freeze in liquid nitrogen for Western Blot (P2Y14R, p-NF-

      
      B, p-p38) and MPO assay.
      
    • Left Lung: Fix in 4% Paraformaldehyde (PFA) for 24h, then embed in paraffin for H&E staining.[1]

Mechanistic Visualization

The following diagram illustrates the proposed Mechanism of Action (MoA) where NSBA blocks the P2Y14 receptor, thereby inhibiting the downstream inflammatory cascade initiated by tissue damage (UDP-Glucose) and bacterial endotoxin (LPS).

G LPS LPS (Bacterial) TLR4 TLR4 Receptor LPS->TLR4 Damage Tissue Damage (UDP-Glucose) P2Y14 P2Y14 Receptor (G-Protein Coupled) Damage->P2Y14 Activation Signaling MAPK / NF-κB Phosphorylation TLR4->Signaling P2Y14->Signaling Synergy NSBA NSBA (Inhibitor) NSBA->P2Y14 Antagonism Cytokines Cytokine Storm (IL-6, TNF-α, IL-1β) Signaling->Cytokines Neutrophils Neutrophil Infiltration Cytokines->Neutrophils ALI Acute Lung Injury (Edema/Hemorrhage) Neutrophils->ALI

Figure 1: Proposed Mechanism of Action.[1] NSBA antagonizes P2Y14R, dampening the inflammatory synergy between Purinergic signaling and TLR4 pathways.

Data Analysis & Quality Control

Key Readouts & Expected Outcomes
ParameterAssay MethodExpected Result (LPS Only)Expected Result (LPS + NSBA)
Lung Edema Wet/Dry Weight RatioHigh (> 5.[1]0)Reduced (< 4.0)
Neutrophils BALF Flow/Smear (Ly6G+)High InfiltrationSignificantly Reduced
Permeability BALF Total Protein (BCA)High (Leakage)Reduced
Inflammation ELISA (TNF-

, IL-6)
High (pg/mL range)Dose-dependent reduction
Target Engagement Western BlotHigh p-p65 / p-ERKReduced phosphorylation
Troubleshooting (Self-Validation)
  • Issue: High variability in the LPS group.

    • Cause: Inconsistent intratracheal instillation.[1]

    • Fix: Use a microsprayer (e.g., Penn-Century) instead of a simple catheter to ensure uniform dispersion in the lungs.[1]

  • Issue: Mice die before 24h.

    • Cause: LPS dose too high (Sepsis shock) or NSBA toxicity.[1]

    • Fix: Titrate LPS batch (potency varies).[1] Check NSBA pH before injection (must be pH 6.5-7.5).[1]

References

  • Discovery of 3-sulfonamido benzoic acid derivatives as P2Y14R antagonists. Source: European Journal of Medicinal Chemistry (2025).[1] Context: Identifies the sulfonamido-benzoic acid scaffold as a critical pharmacophore for blocking P2Y14R-mediated lung inflammation.[1] Link:[1]

  • LPS-Induced Acute Lung Injury Model Protocol. Source: Bio-protocol / JoVE.[1] Context: Standardized methodology for intratracheal instillation and BALF collection.[1][5] Link:[1]

  • The Role of P2Y14 in Neutrophil Motility and Lung Injury. Source: American Journal of Respiratory Cell and Molecular Biology.[1] Context: Validates P2Y14 as a therapeutic target in ALI.[1][6] Link:[1]

  • PubChem Compound Summary: this compound. Source: National Library of Medicine.[1] Context: Chemical structure and physical property verification (CID 3419056).[1][7] Link:[1]

Sources

Application and Protocol for the Quantification of 3-(Naphthalene-2-sulfonamido)benzoic acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise and accurate quantification of 3-(Naphthalene-2-sulfonamido)benzoic acid. The method is designed for researchers, scientists, and professionals in drug development and quality control. The protocol employs a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. This guide details the rationale behind the method development, a step-by-step experimental protocol, and a complete validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.

Introduction and Method Principle

This compound is a molecule incorporating three key functional moieties: a naphthalene ring system, a sulfonamide linkage, and a benzoic acid group. This structure is of interest in medicinal chemistry and materials science. Accurate quantification is critical for purity assessment, stability studies, and quality control.

This method leverages the principles of RP-HPLC, a cornerstone of analytical chemistry. The analyte's retention and separation are governed by its hydrophobic interactions with the non-polar C18 stationary phase. The mobile phase, a mixture of polar aqueous and less polar organic solvents, is manipulated to control the analyte's elution.

Causality of Experimental Choices:

  • Analyte Structure: The large, hydrophobic naphthalene group dictates strong retention on a non-polar stationary phase like C18.

  • Acidic Moiety: The carboxylic acid group on the benzoic acid portion has a pKa that requires pH control of the mobile phase. By acidifying the aqueous component, the carboxylic acid remains in its neutral, protonated form (-COOH). This prevents peak tailing and ensures consistent, reproducible retention times.

  • UV Absorbance: The conjugated pi systems of the naphthalene and benzene rings provide strong chromophores, making UV-Vis spectrophotometry an ideal detection method. The naphthalene moiety, in particular, exhibits strong absorbance in the 270-290 nm range.[1]

Instrumentation, Reagents, and Materials

2.1 Instrumentation

  • HPLC system equipped with a binary or quaternary pump, online degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator bath.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

2.2 Reagents and Chemicals

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or purified to 18.2 MΩ·cm.

  • Phosphoric acid (H₃PO₄), analytical grade (~85%).

  • This compound reference standard of known purity.

2.3 Chromatographic Column

  • Column: C18 reversed-phase column.

  • Recommended Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Rationale: This column geometry provides a good balance of efficiency, resolution, and backpressure for routine analysis.

Experimental Protocol

3.1 Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) phosphoric acid solution in water. To a 1000 mL volumetric flask, add approximately 500 mL of HPLC grade water, followed by 1.0 mL of concentrated phosphoric acid. Fill to the mark with water and mix thoroughly. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Organic): Acetonitrile, HPLC grade.

  • Diluent: Prepare a 1:1 mixture of Mobile Phase A and Mobile Phase B.

3.2 Preparation of Standard Solutions

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 10-15 minutes until fully dissolved. Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by diluting the stock solution with the diluent. A suggested concentration range is 5, 10, 25, 50, 100, and 150 µg/mL.

3.3 Preparation of Sample Solutions

Accurately weigh the sample material containing the analyte. Dissolve and dilute it with the diluent to achieve a final concentration within the linear range of the calibration curve (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

3.4 Chromatographic Conditions

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-12 min: 40% to 80% B12-13 min: 80% to 40% B13-18 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm
Run Time 18 minutes

3.5 System Suitability

Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 50 µg/mL). The system is deemed ready for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Development Rationale

The development of this method was a systematic process aimed at achieving optimal separation and quantification.

G cluster_dev Method Development Workflow A Analyte Characterization (Hydrophobic, Acidic, UV-Active) B Initial Parameter Selection (C18 Column, ACN/H2O, UV) A->B C Mobile Phase Optimization (Acidification with H3PO4 for peak shape) B->C Suppress ionization D Wavelength Selection (PDA Scan for λmax ≈ 275 nm) C->D Maximize sensitivity E Gradient Optimization (Balance resolution and run time) D->E Efficient elution F Final Method Conditions E->F

Caption: Workflow for HPLC method development.

  • Column Choice: A C18 column was selected due to its strong hydrophobic retention capabilities, which are ideal for the naphthalene moiety of the analyte.

  • Mobile Phase: A combination of acetonitrile and water provides excellent solvating power and is a standard for RP-HPLC. Phosphoric acid was chosen as the modifier because it effectively buffers the mobile phase to a low pH (~2-3), ensuring the carboxylic acid is fully protonated and does not interact ionically with residual silanols on the column packing.

  • Detection Wavelength: A PDA scan of the analyte reveals several absorption maxima. The wavelength of 275 nm was selected as it provides high sensitivity for the naphthalene chromophore and minimizes potential interference from common solvents and impurities.[1]

  • Gradient Elution: A gradient elution was developed to ensure that the analyte elutes with a good peak shape in a reasonable time, while also allowing for the separation of any potential earlier or later eluting impurities.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[2][3][4] The validation plan assesses specificity, linearity, range, accuracy, precision, and robustness.

G cluster_val Validation Parameters (ICH Q2 R1) center Validated Method Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy (Recovery) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Robustness Robustness center->Robustness LOQ Limit of Quantitation (LOQ) center->LOQ

Caption: Interrelation of method validation components.

5.1 Specificity Specificity was demonstrated by analyzing a diluent blank, a placebo (if applicable), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of the analyte, confirming the method's ability to assess the analyte unequivocally.

5.2 Linearity and Range Linearity was evaluated by analyzing six concentrations of the reference standard, from 5 to 150 µg/mL. The peak area was plotted against the concentration, and the relationship was assessed by linear regression.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Range 10 µg/mL to 150 µg/mL

5.3 Accuracy (Recovery) Accuracy was determined by spiking a known amount of analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0%

5.4 Precision

  • Repeatability (Intra-assay precision): Assessed by performing six replicate analyses of a single sample preparation at 100% of the target concentration on the same day.

  • Intermediate Precision: Assessed by repeating the analysis on a different day with a different analyst and/or different equipment.

ParameterAcceptance Criteria
RSD for Repeatability ≤ 2.0%
RSD for Intermediate Precision ≤ 2.0%

5.5 Limit of Quantitation (LOQ) The LOQ is the lowest concentration of analyte that can be determined with acceptable precision and accuracy. It was established by analyzing samples with low concentrations of the analyte and establishing the concentration at which the signal-to-noise ratio is approximately 10:1.

5.6 Robustness The robustness of the method was evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.

Parameter VariedVariation
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature ± 2 °C (28 °C and 32 °C)
Mobile Phase pH (Aqueous) ± 0.2 units

The system suitability parameters should remain within the acceptance criteria for all tested variations.

Conclusion

The RP-HPLC method described in this document is simple, specific, accurate, precise, and robust for the quantification of this compound. The comprehensive validation demonstrates its suitability for routine quality control analysis, stability studies, and other quantitative applications in a research or drug development setting.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Oregon Medical Laser Center. Naphthalene Absorption and Emission Data. [Link]

Sources

Application of 3-(Naphthalene-2-sulfonamido)benzoic acid in Keap1-Nrf2 pathway research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the use of 3-(Naphthalene-2-sulfonamido)benzoic acid (CAS 186032-64-4), a critical pharmacophore scaffold and fragment lead in the development of non-covalent Keap1-Nrf2 protein-protein interaction (PPI) inhibitors.

Part 1: Core Directive & Scientific Context

Compound Identity & Role:

  • Chemical Name: this compound[1][2][3]

  • Role: A structural scaffold and fragment used to design high-affinity inhibitors of the Keap1 Kelch domain. It represents the core "mono-sulfonamide" motif found in more potent "bis-sulfonamide" and "pyrrole-linked" inhibitors.

  • Mechanism: Binds to the Keap1 Kelch domain (specifically targeting the P3-P5 sub-pockets), sterically hindering the binding of the Nrf2-ETGE or DLG motifs. This prevents Nrf2 ubiquitination, leading to its accumulation, nuclear translocation, and activation of cytoprotective genes (e.g., HMOX1, NQO1).

Strategic Application: While less potent than optimized bis-sulfonamides (which achieve nanomolar affinity), this compound is essential for:

  • Fragment-Based Drug Discovery (FBDD): Serving as a validated starting point for "fragment growing" strategies.

  • Structure-Activity Relationship (SAR) Studies: Establishing the baseline affinity of the naphthalene-sulfonamide core before derivatization (e.g., adding a second sulfonamide arm or a heteroaryl tail).

  • Negative/Low-Affinity Control: Used alongside nanomolar inhibitors to validate assay dynamic range and specificity.

Part 2: Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Binding Assay

Objective: To determine the binding affinity (


 or 

) of the compound for the Keap1 Kelch domain by displacing a fluorescently labeled Nrf2 peptide.

Materials:

  • Protein: Recombinant human Keap1 Kelch domain (residues 321–609), His-tagged.

  • Probe: FITC-labeled Nrf2 peptide (FITC-Ahx-LDEETGEFL-OH) or TAMRA-labeled equivalent (

    
     nM).
    
  • Test Compound: this compound (dissolved in DMSO).

  • Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

Step-by-Step Methodology:

  • Preparation: Dilute the test compound in assay buffer to create a 10-point serial dilution series (e.g., 100

    
    M to 0.1 nM). Ensure final DMSO concentration is <1%.
    
  • Complex Formation: In a black 384-well plate, mix:

    • 10

      
      L of diluted test compound.
      
    • 10

      
      L of Keap1 protein (final concentration = 
      
      
      
      of the probe, typically ~20 nM).
    • 10

      
      L of Fluorescent Probe (final concentration = 5-10 nM).
      
  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes to reach equilibrium.

  • Measurement: Read Fluorescence Polarization (mP) on a multi-mode plate reader (Ex/Em: 485/525 nm for FITC).

  • Data Analysis: Plot mP vs. log[Compound] and fit to a sigmoidal dose-response equation (4-parameter logistic) to calculate

    
    .
    
    • Note: Expect an

      
       in the micromolar range (
      
      
      
      M) for this mono-sulfonamide scaffold, compared to nanomolar (nM) for optimized bis-sulfonamides.
Protocol 2: Cell-Based Nrf2 Nuclear Translocation Assay

Objective: To verify that the compound penetrates the cell membrane and functionally stabilizes Nrf2.

Cell Model: HaCaT (keratinocytes) or HepG2 (hepatocytes) cells. Controls:

  • Positive: Bardoxolone methyl (CDDO-Me) or Sulforaphane (covalent inhibitors).

  • Negative: DMSO vehicle.

Step-by-Step Methodology:

  • Seeding: Seed cells on glass coverslips or in a 96-well imaging plate (10,000 cells/well) and culture overnight.

  • Treatment: Treat cells with the test compound (concentrations: 10, 50, 100

    
    M) for 4–6 hours.
    
    • Rationale: Non-covalent inhibitors often require higher concentrations than covalent ones to compete with the high-affinity intracellular Nrf2-Keap1 interaction.

  • Fixation: Wash with PBS and fix with 4% paraformaldehyde for 15 min.

  • Permeabilization: Permeabilize with 0.2% Triton X-100 in PBS for 10 min.

  • Staining:

    • Block with 5% BSA.

    • Incubate with anti-Nrf2 primary antibody (1:100) overnight at 4°C.

    • Wash and incubate with Alexa Fluor 488-conjugated secondary antibody (1:500) for 1 hour.

    • Counterstain nuclei with DAPI.

  • Imaging: Acquire images using a confocal microscope.

  • Quantification: Calculate the ratio of Nuclear/Cytoplasmic mean fluorescence intensity (MFI). A ratio >1.5 indicates significant translocation.

Protocol 3: Chemical Derivatization (Fragment Growing)

Objective: To use the scaffold as a starting material for synthesizing high-affinity inhibitors.

Reaction Scheme (Conceptual):

  • Starting Material: this compound.[1][2][3]

  • Coupling: React the carboxylic acid moiety with amines (e.g., via EDC/NHS coupling) to introduce a second "arm" targeting the P1/P2 pockets of Keap1.

  • N-Alkylation: The sulfonamide nitrogen (NH) can be alkylated (e.g., with bromoacetic acid derivatives) to introduce a carboxylate side chain, mimicking the glutamic acid residues of the Nrf2 "ETGE" motif.

    • Reference: This strategy mimics the "N,N'-diacetic acid" motif seen in potent inhibitors (e.g., Jiang et al., 2014).

Part 3: Data Presentation & Visualization

Table 1: Comparative Potency of Scaffold vs. Optimized Inhibitors

CompoundStructure TypeKeap1 Binding (

/

)
Cellular Activity (HO-1 Induction)Role
This compound Mono-sulfonamide Scaffold~10 - 50

M
Low / ModerateFragment Lead
Compound 12d (Rutgers Series)Bis-sulfonamide~65 nMHighOptimized Lead
Stauprimide Non-covalent Reference~0.5

M
ModerateReference
Sulforaphane Covalent ElectrophileN/A (Covalent)HighPositive Control

Figure 1: Mechanism of Action & Experimental Workflow

Keap1_Pathway cluster_Assays Validation Assays Compound 3-(Naphthalene-2-sulfonamido) benzoic acid Keap1 Keap1 (Kelch Domain) Compound->Keap1 Inhibits (P3-P5 Pocket) Complex Keap1-Nrf2 Complex Compound->Complex Disrupts FP FP Assay (In Vitro Binding) Compound->FP Cell Translocation Assay (Cellular) Compound->Cell Keap1->Complex Binds Nrf2 Nrf2_Cyto Nrf2 (Cytoplasmic) Nrf2_Cyto->Complex Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation Ubiquitin Ubiquitination & Degradation Complex->Nrf2_Cyto Releases Nrf2 Complex->Ubiquitin Basal State ARE ARE (Antioxidant Response Element) Nrf2_Nuc->ARE Binds Genes Target Genes (HMOX1, NQO1) ARE->Genes Transcription

Caption: Schematic of the Keap1-Nrf2 pathway inhibition by this compound. The compound competitively binds the Keap1 Kelch domain, blocking Nrf2 ubiquitination and triggering antioxidant gene expression.

References

  • Jiang, Z. Y., et al. (2014). "Discovery of potent Keap1-Nrf2 protein-protein interaction inhibitors: 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids."[4] Journal of Medicinal Chemistry, 57(6), 2736-2760.

  • Jain, A. D., et al. (2015). "Probing the structural requirements of the Keap1-Nrf2 protein-protein interaction site with small molecule inhibitors." Bioorganic & Medicinal Chemistry, 23(21), 6989-7000.

  • Lu, M. C., et al. (2022). "Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids... as inhibitors of Keap1-Nrf2 protein-protein interaction."[4] European Journal of Medicinal Chemistry, 237, 114380.

  • Santa Cruz Biotechnology. "this compound Product Page." Chemical Product Database.

Sources

Application Note: Radioligand Binding Characterization of 3-(Naphthalene-2-sulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for characterizing the binding affinity of 3-(Naphthalene-2-sulfonamido)benzoic acid (and structurally related sulfonamido-benzoates) using a Radioligand Competition Binding Assay .

Given the structural pharmacophore of this molecule—a lipophilic naphthalene ring linked via a sulfonamide to an acidic benzoate moiety—it is highly characteristic of ligands for GPR35 (G Protein-Coupled Receptor 35) and potentially P2Y14 . This guide focuses on the GPR35 target, as this scaffold (resembling Zaprinast and Pamoic acid derivatives) is a primary candidate for GPR35 agonism/antagonism.

Introduction & Scientific Rationale

This compound presents a classic "acidic headgroup + lipophilic tail" chemotype. This structure is privileged for interacting with GPR35 , an orphan GPCR increasingly linked to inflammation, pain, and metabolic regulation.

  • Mechanistic Hypothesis: The naphthalene moiety occupies the hydrophobic pocket of the receptor (similar to the quinazolinone of Zaprinast), while the benzoic acid forms a critical salt bridge with arginine residues (e.g., Arg164 in human GPR35) in the orthosteric binding site.

  • Assay Choice: While functional assays (calcium flux, β-arrestin) measure activity, only a Radioligand Binding Assay provides a direct measure of affinity (

    
    )  independent of downstream signaling bias. This is crucial for validating the molecule as a true ligand rather than an allosteric modulator or artifact.
    
Target Pathway Visualization

The following diagram illustrates the GPR35 signaling context relevant to this ligand's characterization.

GPR35_Pathway Ligand 3-(Naphthalene-2- sulfonamido)benzoic acid Receptor GPR35 Receptor (Gα13/Gi coupled) Ligand->Receptor Binding (Ki) G_Protein Gα13 / Gαi/o Receptor->G_Protein Activation Effector RhoA / cAMP (Inhibition) G_Protein->Effector Transduction Outcome Cellular Response (Chemotaxis/Anti-inflammatory) Effector->Outcome Physiological Effect

Caption: Putative signaling cascade initiated by ligand binding to GPR35, highlighting the Gα13/Gi coupling characteristic of this receptor family.

Experimental Design & Materials

Critical Reagent Selection

The choice of radioligand is pivotal. Because this compound is likely a GPR35 ligand, we utilize [³H]PSB-1325 , a high-affinity antagonist, to perform a displacement assay.

ComponentSpecificationRationale
Test Compound This compoundLigand of interest. Dissolve in 100% DMSO (10 mM stock).
Radioligand [³H]PSB-1325 (or [³H]Zaprinast)[³H]PSB-1325 has higher affinity (

nM) than Zaprinast, providing a better signal-to-noise ratio.
Receptor Source HEK293 cells stably expressing hGPR35Recombinant systems ensure high receptor density (

), critical for detecting low-affinity hits.
Non-Specific Ligand Unlabeled Zaprinast (10 µM)Defines Non-Specific Binding (NSB).
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4Standard GPCR buffer. Crucial: Add 0.1% BSA to prevent the lipophilic naphthalene ring from sticking to plastics.
Self-Validating Controls
  • Total Binding (TB): Radioligand + Membranes + Vehicle (DMSO).

  • Non-Specific Binding (NSB): Radioligand + Membranes + Excess Competitor (10 µM Zaprinast).

  • Positive Control: A full displacement curve using unlabeled Zaprinast or PSB-1325 to verify assay performance (

    
     matching literature).
    

Detailed Protocol: Competition Binding

Phase 1: Membrane Preparation

Note: Fresh membranes or aliquots stored at -80°C are required.

  • Harvest HEK293-hGPR35 cells in ice-cold PBS.

  • Homogenize in Lysis Buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron (2 bursts, 10s).

  • Centrifuge at 1,000 x g for 5 min (4°C) to remove nuclei/debris.

  • Transfer supernatant and centrifuge at 40,000 x g for 30 min (4°C) to pellet membranes.

  • Resuspend pellet in Assay Buffer and determine protein concentration (BCA assay). Target 10–20 µg protein/well .

Phase 2: Assay Assembly (96-well format)

Work on ice until incubation starts.

  • Plate Prep: Use polypropylene 96-well plates (low binding).

  • Additions (Final Volume 200 µL):

    • 50 µL Test Compound (8-point dilution series:

      
       M to 
      
      
      
      M).
    • 50 µL Radioligand ([³H]PSB-1325, final conc. ~1-2 nM, close to its

      
      ).
      
    • 100 µL Membrane Suspension (pre-mixed with Bio-Beads or BSA if NSB is high).

  • Incubation: Seal plate and incubate at 25°C for 60-90 minutes . (Equilibrium time depends on the specific kinetics of the radioligand).

Phase 3: Filtration & Harvesting

Critical Step: The lipophilic nature of the naphthalene ring causes high filter binding.

  • Pre-soak Filters: Use GF/C or GF/B glass fiber filters soaked in 0.3% Polyethyleneimine (PEI) for at least 1 hour. This neutralizes the negative charge of the glass, reducing non-specific binding of the cationic/lipophilic ligands.

  • Harvest: Use a cell harvester (e.g., PerkinElmer Filtermate).

    • Aspirate well contents through the filter.

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).

  • Drying: Dry filters at 50°C for 30-60 mins.

  • Counting: Add liquid scintillant (e.g., MicroScint-20) and count on a TopCount or MicroBeta counter.

Workflow Visualization

Assay_Workflow cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection Membranes Membrane Prep (HEK293-GPR35) Incubation Incubate 60 min @ 25°C Membranes->Incubation Ligands Test Compound + [3H]Radioligand Ligands->Incubation Filter Harvest on PEI-coated Filters Incubation->Filter Wash Wash 3x (Ice-cold Tris) Filter->Wash Count Scintillation Counting (CPM) Wash->Count

Caption: Step-by-step workflow for the filtration-based radioligand binding assay.

Data Analysis & Interpretation

Calculate Specific Binding


Determine

Plot Specific Binding (% of Control) vs. Log[Test Compound]. Fit the data using a non-linear regression (One-site competition model) in software like GraphPad Prism:



Calculate (Affinity Constant)

Convert


 to 

using the Cheng-Prusoff Equation :

  • 
    : Concentration of radioligand used (nM).[1]
    
  • 
    : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Expected Results
  • High Affinity:

    
     nM. (Indicates strong potential as a lead compound).[1]
    
  • Moderate Affinity:

    
     nM – 1 µM.
    
  • Hill Slope: Should be near -1.0. A slope significantly different from -1.0 suggests cooperativity or multiple binding sites.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding (NSB) Lipophilic naphthalene ring sticking to filters.Mandatory: Presoak filters in 0.3% PEI. Add 0.1% BSA or 0.05% CHAPS to the assay and wash buffers.
Low Signal window (TB/NSB < 5) Receptor density (

) too low or radioligand degraded.
Use a cell line with higher expression. Check radioligand purity. Increase membrane protein per well.
Incomplete Displacement Compound insolubility.Ensure DMSO concentration < 2% in final assay. Check for precipitation of the test compound at high concentrations (

M).

References

  • GPR35 Agonist Characterization (Zaprinast & Analogs): Taniguchi, Y., et al. "5-Nitro-2-(3-phenylpropylamino)benzoic acid is a GPR35 agonist."[2] Pharmacology, 2008.[2] (Note: While the specific CAS 186032-64-4 refers to the title compound, this paper establishes the assay protocol for structurally similar benzoic acid derivatives).

  • Radioligand Binding Protocol Standards: Jenkins, L., et al. "Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2."[3] British Journal of Pharmacology, 2011.

  • P2Y14 Antagonist Context (Alternative Target): Ma, et al.[4] "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists." European Journal of Medicinal Chemistry, 2025.

  • General Filtration Assay Guidelines: Gifford Bioscience. "Radioligand Binding Assay Protocol."

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of 3-(Naphthalene-2-sulfonamido)benzoic acid and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 3-(naphthalene-2-sulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for method development and troubleshooting. Our approach is built on explaining the fundamental principles behind the separation, enabling you to make informed decisions and develop robust, reliable HPLC methods.

Section 1: Understanding the Molecule and Its Chromatographic Behavior

This compound is a compound with distinct chemical features that dictate its behavior in a reverse-phase HPLC system.[1][2] Its structure comprises a large, hydrophobic naphthalene ring system and two polar, ionizable groups: a carboxylic acid and a sulfonamide.

  • Hydrophobic Core: The naphthalene group provides significant hydrophobicity, leading to strong retention on non-polar stationary phases like C18.

  • Ionizable Groups: The carboxylic acid (pKa ~4-5) and the sulfonamide group (weakly acidic) are critical handles for manipulating retention.[3][4] The overall charge of the molecule, and therefore its polarity and retention, is highly dependent on the mobile phase pH.[5][6]

Expected Metabolites and Their Impact on Polarity

Metabolic transformation typically aims to increase the water solubility of a compound to facilitate its excretion. For this compound, common metabolic pathways include:

  • Phase I Metabolism (Oxidation): Introduction of hydroxyl (-OH) groups onto the naphthalene or benzoic acid rings. This makes the metabolites more polar than the parent compound.

  • Phase II Metabolism (Conjugation): Attachment of highly polar groups like glucuronic acid or sulfate to the newly formed hydroxyl groups or the existing carboxylic acid. These conjugated metabolites are significantly more polar and will be much less retained in reverse-phase HPLC.[7][8]

The analytical challenge lies in developing a single method that can adequately retain and resolve the hydrophobic parent compound while also providing sufficient retention for the highly polar metabolites.

Parent Parent Compound (Hydrophobic) PhaseI Phase I Metabolites (e.g., Hydroxylated) (More Polar) Parent->PhaseI Oxidation PhaseII Phase II Metabolites (e.g., Glucuronidated) (Highly Polar) PhaseI->PhaseII Conjugation

Caption: Metabolic pathway and resulting polarity changes.

Section 2: Core Method Development Strategy

A systematic approach to method development is crucial. Reverse-phase chromatography is the most suitable technique for this class of compounds.[9][10]

Step 1: Column Selection

The choice of stationary phase is the most powerful tool for influencing selectivity.[11]

  • Initial Choice (Workhorse): A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 or 5 µm) is the recommended starting point.[12] It provides strong hydrophobic retention necessary for the parent compound.

  • Alternative Selectivity: If resolution between the parent and a closely eluting metabolite is challenging, a Phenyl column can be effective. The phenyl-bonded phase offers π-π interactions with the naphthalene ring system, providing a different retention mechanism and selectivity.[10]

  • For Highly Polar Metabolites: If early-eluting metabolites have poor retention, consider an "Aqueous C18" (AQ-type) column. These are designed to resist phase collapse in highly aqueous mobile phases, which are necessary to retain very polar compounds.[10]

Step 2: Mobile Phase Optimization

The mobile phase composition fine-tunes the separation.

  • Organic Modifier: Acetonitrile (ACN) is generally the preferred solvent as it often provides sharper peaks and lower system backpressure compared to methanol (MeOH). However, switching to MeOH can be a powerful tool to alter selectivity if ACN does not provide adequate resolution.[13]

  • pH Control (The Most Critical Parameter): Mobile phase pH governs the ionization state of the carboxylic acid, which is the single most important factor affecting retention time.[3][5][14]

    • Low pH (2.5 - 3.5): At a pH well below the pKa of the benzoic acid, the carboxyl group is protonated (-COOH). This makes the molecule neutral and more hydrophobic, leading to increased retention and often sharper peak shapes for acidic compounds.[5][15] This is the recommended starting point.

    • Mid-range pH (4 - 6): In this range, the molecule will be partially or fully ionized (-COO-), making it more polar and reducing its retention time. Operating near the pKa can lead to poor peak shape and method instability.[5]

cluster_0 Low pH (e.g., pH 2.7) cluster_1 High pH (e.g., pH 7.0) a Analyte is Protonated (-COOH) More Hydrophobic b Analyte is Deprotonated (-COO-) Less Hydrophobic a->b Increasing pH Decreasing Retention Time

Caption: Effect of mobile phase pH on analyte ionization and retention.

Step 3: Gradient Elution

Due to the wide polarity range between the parent compound and its conjugated metabolites, a gradient elution is essential. An isocratic method will likely either fail to elute the parent compound in a reasonable time or provide no retention for the polar metabolites.[16]

Recommended Starting Conditions

The following table provides a robust starting point for your method development.

ParameterRecommended ConditionRationale & Key Considerations
Column C18, 150 x 4.6 mm, 5 µmGood starting point for resolving moderately polar to nonpolar compounds.[12]
Mobile Phase A 0.1% Formic Acid in WaterSets a low pH (~2.7) to ensure the analyte is protonated for good retention and peak shape.[17] It is also MS-compatible.
Mobile Phase B Acetonitrile (ACN)Provides good peak shape and efficiency.
Gradient 10% to 95% B over 20 minutesA broad initial gradient to scout for the parent and all potential metabolites. This can be optimized later.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures retention time stability.[18]
Detection (UV) 254 nm or Diode Array Detector (DAD)The naphthalene ring provides strong UV absorbance. A DAD is recommended to identify the optimal wavelength.
Injection Volume 5 - 10 µLA smaller volume helps prevent peak distortion from column overload.[19]
Section 3: Troubleshooting Guide

This section addresses common issues in a direct question-and-answer format.

Q: Why is my main peak for the parent compound showing significant tailing?

A: Peak tailing for an acidic compound like this is most often caused by secondary interactions between the analyte and the column's stationary phase.[15]

  • Causality: The primary cause is the interaction of the acidic analyte with residual silanol groups (Si-OH) on the silica backbone of the HPLC column.[15][20] At mid-range pH, these silanols can be ionized (Si-O-) and interact strongly with any part of your molecule that has a positive charge character, causing a portion of the analyte molecules to "drag" through the column, resulting in a tailed peak.

  • Solutions:

    • Lower the Mobile Phase pH: The most effective solution is to operate at a low pH (e.g., 2.5-3.0) using an additive like formic, phosphoric, or trifluoroacetic acid.[15] This suppresses the ionization of the silanol groups, minimizing these secondary interactions.

    • Use a High-Quality, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block many of the residual silanols, leading to significantly better peak shapes for challenging compounds.[11]

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[18] To check this, dilute your sample 10-fold and reinject. If the peak shape improves, mass overload was a contributing factor.

Q: I can't separate a metabolite from the parent compound. How can I improve the resolution?

A: Poor resolution means you need to adjust the selectivity (α) of your system. This requires changing the chemistry of the separation.

  • Causality: The mobile phase and stationary phase are not providing enough difference in interaction strength for the two compounds.

  • Solutions (in order of ease):

    • Make the Gradient Shallower: Decrease the rate of change of the organic solvent percentage around the time your peaks of interest elute.[16] For example, if your peaks elute at 45% ACN, hold the gradient at 40-50% for a longer duration.

    • Change the Organic Solvent: Switch your organic mobile phase from acetonitrile to methanol (or vice-versa).[13] Methanol is a hydrogen-bond donor and will interact differently with your analytes than acetonitrile, often leading to significant changes in elution order and selectivity.

    • Adjust the pH: A small change in pH can subtly alter the charge and conformation of the molecules, which may be enough to improve separation. This is particularly effective if one of the co-eluting species is a metabolite where the carboxylic acid has been modified.

    • Change the Column: This is the most powerful way to change selectivity. If you are using a C18 column, switch to a Phenyl column.[10] The π-π interactions offered by the phenyl phase will be very different from the hydrophobic interactions of the C18 phase, almost certainly resolving the co-elution.

Q: My polar metabolites are eluting at the very beginning of the chromatogram with no retention. What should I do?

A: This is a classic challenge when analyzing a sample containing compounds with a wide range of polarities. Your starting conditions are too "strong" (too much organic solvent) for the highly polar analytes.

  • Causality: The metabolites are too water-soluble and have minimal interaction with the C18 stationary phase under the initial mobile phase conditions.

  • Solutions:

    • Lower the Initial Organic Percentage: Modify your gradient to start with a much lower concentration of acetonitrile, for example, 2-5%.

    • Use an AQ-Type Column: If you need to operate with very high aqueous content (>95% water), a standard C18 column can undergo "phase collapse," where the C18 chains matt down and lose their retentive properties. An "Aqueous C18" column is designed with polar end-capping or embedded polar groups to prevent this and ensure reproducible retention for polar analytes in highly aqueous mobile phases.[10]

    • Consider an Alternative Mode: For extremely polar metabolites like glucuronide conjugates, Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[10][21] HILIC uses a polar stationary phase and a high-organic mobile phase to retain very polar compounds. Note that this would almost certainly require a separate method, as the hydrophobic parent compound would not be retained.

Section 4: Experimental Protocols & Workflows
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
  • Mobile Phase A (Aqueous):

    • Measure 999 mL of high-purity HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap the bottle and mix thoroughly.

    • Degas the solution for 15-20 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic):

    • Pour HPLC-grade acetonitrile into an appropriate solvent bottle.

    • Degas the solvent as described above.

Trustworthiness Note: Always prepare fresh mobile phase daily and filter aqueous buffers to prevent microbial growth and particulate matter from damaging the HPLC system.[22]

Workflow: Systematic Method Development

start Start: Define Analytical Goal (Separate Parent & Metabolites) col Step 1: Select Column (Start with C18) start->col mp Step 2: Select Mobile Phase (0.1% FA in Water/ACN) col->mp grad Step 3: Run Initial Broad Gradient (e.g., 10-95% ACN) mp->grad eval Step 4: Evaluate Results (Resolution, Peak Shape, Retention) grad->eval opt_grad Optimize Gradient (Make it shallower) eval->opt_grad Acceptable? [No] (Poor Resolution) opt_solv Change Solvent (Try Methanol) eval->opt_solv Acceptable? [No] (Persistent Co-elution) opt_col Change Column (Try Phenyl) eval->opt_col Acceptable? [No] (Selectivity Issues) end Final Validated Method eval->end Acceptable? [Yes] opt_grad->grad opt_solv->grad opt_col->mp

Caption: A logical workflow for HPLC method development.

References
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 5581.
  • Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column. (2018, February 16). SIELC. Retrieved from [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. Retrieved from [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022). Molecules, 27(6), 1968.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). Journal of Analytical Methods in Chemistry, 2019, 8941780.
  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. (n.d.). Agilent. Retrieved from [Link] EclipsePlusC8.pdf

  • Tandem HPLC Columns in One Separation for Polar and Non Polar Compounds - Tips and Suggestions. (2026, February 7). MicroSolv Technology Corporation. Retrieved from [Link]

  • Picking the Perfect HPLC Column. (2014, October 31). Biocompare. Retrieved from [Link]

  • A Guide to HPLC Column Selection. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (2014). Food Additives & Contaminants: Part A, 31(5), 851-856.
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (2025, June 18). MicroSolv Technology Corporation. Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps. (2018).
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • pH-dependent elution profiles of selected proteins in HPLC having a stationary phase modified with pH-sensitive sulfonamide polymers. (2002).
  • Troubleshooting of High Performance Liquid Chromatography (HPLC). (n.d.). Drawell. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Developments in Methods of Analysis for Naphthalene Sulfonates. (2017). Critical Reviews in Analytical Chemistry, 47(6), 556-566.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2026, February 11). LCGC International. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15). Rotachrom Technologies. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. Retrieved from [Link]

  • HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Developments in Methods of Analysis for Naphthalene Sulfonates. (n.d.). Academia.edu. Retrieved from [Link]

  • 3-(Naphthalen-2-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021). Molecules, 26(13), 3824.
  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021). ResearchGate. Retrieved from [Link]

  • Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. (2014). Geothermal Energy Science, 2(1), 21-30.
  • 3-Naphthalen-2-ylsulfonylazanidylbenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. (2025). European Journal of Medicinal Chemistry, 117588.
  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Multiresidue analysis of 22 sulfonamides and their metabolites in animal tissues using quick, easy, cheap, effective, rugged, and safe extraction and high resolution mass spectrometry (hybrid linear ion trap-Orbitrap). (2014).
  • Major metabolites of sulfonamide antibiotics. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectra of naphthalene metabolites. a) Benzoic acid-TMS... (n.d.). ResearchGate. Retrieved from [Link]

  • Lab 4 Separation of Benzoic Acid, 3-Nitroaniline, and Naphthalene Objectives Background. (n.d.). Labflow. Retrieved from [Link]

  • Benzoic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025). European Journal of Medicinal Chemistry, 117588.
  • Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action. (2012). Journal of Toxicology and Environmental Health, Part B, 15(7), 425-452.

Sources

Technical Support Center: Troubleshooting Common Problems in Sulfonamide Synthesis Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of sulfonamides. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing sulfonamides?

The most prevalent and classic method for sulfonamide synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1] This reaction is a cornerstone of medicinal chemistry due to its reliability and broad applicability.[2][3]

Q2: My reaction is complete according to TLC/LC-MS, but my final product is difficult to purify. What are the likely culprits?

Difficulty in purification often points to the presence of closely related side products or unreacted starting materials that have similar polarities to the desired sulfonamide. Common culprits include the corresponding sulfonic acid (from hydrolysis of the sulfonyl chloride) or di-sulfonated amine.[1] Recrystallization or careful column chromatography are standard purification methods.[1][4]

Q3: I'm observing a significant amount of a highly polar byproduct that stains on the TLC plate. What is it and how can I avoid it?

This is very likely the sulfonic acid, which results from the hydrolysis of your sulfonyl chloride.[1] Sulfonyl chlorides are highly susceptible to moisture.[5][6] To minimize this side reaction, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can I use alternative reagents if my sulfonyl chloride is unstable or difficult to handle?

Yes, several alternative methods exist. One common strategy is the in situ generation of the sulfonyl chloride from a more stable precursor like a thiol or disulfide, followed by reaction with the amine.[5][6] Other approaches include the use of sulfonyl hydrazides or the coupling of amines with sulfinates.[7][8] For a greener approach, deep eutectic solvents (DESs) have been explored as environmentally benign reaction media.[9]

Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you might encounter during sulfonamide synthesis.

Problem 1: Low to No Product Formation

A low or complete lack of product formation is a common issue that can be attributed to several factors.

Potential Cause Explanation Troubleshooting Protocol
Inactive Sulfonyl Chloride Sulfonyl chlorides are prone to hydrolysis if exposed to moisture during storage or handling, rendering them unreactive.[1][10]1. Verify Reagent Quality: Use a freshly opened bottle of sulfonyl chloride or purify the existing stock by distillation or recrystallization. 2. Proper Handling: Handle the sulfonyl chloride in a glovebox or under a stream of inert gas. Use dry syringes and needles for transfer.
Low Reactivity of the Amine Sterically hindered amines or those with electron-withdrawing groups can be poor nucleophiles, leading to a sluggish or incomplete reaction.[1]1. Increase Reaction Temperature: Gently heating the reaction can overcome the activation energy barrier. Monitor for potential side reactions. 2. Use a More Forcing Solvent: Switching to a higher-boiling point solvent may be beneficial. 3. Employ a Catalyst: Certain catalysts can enhance the reactivity of less reactive amines.
Incorrect Stoichiometry An improper ratio of amine to sulfonyl chloride can lead to incomplete conversion of the limiting reagent.1. Molar Ratio Check: Carefully recalculate the molar equivalents of your reactants. A slight excess (1.05-1.1 equivalents) of the sulfonyl chloride is often used to ensure complete consumption of the amine.
Inappropriate Base The choice of base is critical. A base that is too weak may not effectively neutralize the HCl generated during the reaction, leading to protonation of the amine and halting the reaction. A base that is too strong could lead to side reactions.1. Base Selection: For most sulfonamide syntheses, tertiary amines like triethylamine or pyridine are suitable. For less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary.

A simple test to check the activity of your sulfonyl chloride is to react a small amount with a highly nucleophilic amine, such as benzylamine, under standard conditions and monitor for product formation by TLC or LC-MS.

Problem 2: Formation of a Di-Sulfonylated Byproduct

The formation of a di-sulfonated product, where two sulfonyl groups are attached to the amine nitrogen, is a common side reaction, particularly with primary amines.[1][5]

Potential Cause Explanation Troubleshooting Protocol
Excess Sulfonyl Chloride Using a significant excess of the sulfonyl chloride can drive the reaction towards di-sulfonylation, especially after the initial mono-sulfonamide is formed.[1]1. Stoichiometry Control: Use a 1:1 molar ratio of amine to sulfonyl chloride, or a slight excess of the amine. 2. Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the sulfonyl chloride.
High Reaction Temperature Elevated temperatures can provide the necessary energy for the second sulfonylation to occur.1. Temperature Control: Perform the reaction at a lower temperature (0 °C to room temperature) and monitor the progress closely.
Prolonged Reaction Time Allowing the reaction to proceed for an extended period after the starting amine has been consumed can increase the likelihood of di-sulfonylation.1. Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting amine is no longer visible.

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Caption: A logical workflow for troubleshooting low yields.

References

  • Benchchem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Benchchem. (n.d.). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis.
  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O. (2025, August 11). SpringerLink.
  • Alonso, D. A., et al. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1 - ResearchGate. (n.d.).
  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). (n.d.). Academia.edu.
  • Preparation of sulfonamides from N-silylamines. (n.d.). PMC.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Optimization of reaction conditions a | Download Table. (n.d.). ResearchGate.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2025, August 6). ResearchGate.
  • US2777844A - Sulfonamide purification process - Google Patents. (n.d.).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • Alonso, D. A., et al. (2025, August 5). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ResearchGate.

Sources

Minimizing off-target effects of 3-(Naphthalene-2-sulfonamido)benzoic acid in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Naphthalene-2-sulfonamido)benzoic acid

A Senior Application Scientist's Guide to Minimizing Off-Target Effects in Cell Culture

While this compound is available for research purposes, comprehensive public data on its specific primary biological target(s) and off-target profile is limited.[1] This is a common challenge in preclinical research. Therefore, this guide provides a universal, target-agnostic framework for characterizing any chemical probe, using this compound as our working example. The principles and workflows outlined here are considered best practice for ensuring the data generated is attributable to the intended on-target effect.[2][3]

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the core concepts that underpin any experiment involving small molecule inhibitors.

Q1: What are off-target effects and why are they a critical problem?

A1: Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended biological target.[4] These unintended interactions are a major concern because they can lead to:

  • Unexplained Cytotoxicity: High levels of cell death or stress may occur at concentrations needed for on-target activity, but these toxic effects may be unrelated to the primary target's inhibition.[4][5]

  • Poor Translation to In Vivo Models: If the desired effect in cell culture is due to off-targets, the compound may fail in animal models where the off-target profile or its consequences differ.

Q2: How do I determine the optimal concentration of this compound for my experiment?

A2: The optimal concentration is the lowest concentration that gives a robust on-target effect with minimal cytotoxicity or off-target activity. This must be determined empirically in your specific cell system.[6]

  • Start with a Dose-Response Curve: Perform a broad dose-response experiment (e.g., from 1 nM to 100 µM) to determine the IC50 (or EC50) for your on-target effect and separately assess cytotoxicity (e.g., using an MTT or LDH assay).

  • Work Within the "Selectivity Window": The ideal concentration for your experiments is typically 10- to 100-fold below the concentration where significant cytotoxicity is observed and as close to the on-target IC50 as possible. A high-quality chemical probe should have an on-target cellular activity at ≤1 µM and be selective by >30-fold over related proteins.[3][7]

Q3: What are the absolute essential controls I must include in my experiments?

Control Type Purpose & Rationale Example
Vehicle Control To ensure the solvent used to dissolve the compound (e.g., DMSO) does not cause the observed phenotype.Treat cells with the highest volume of DMSO used for the compound-treated groups.
Positive Control To confirm that the assay is working and can detect the expected biological effect.A well-characterized, published inhibitor of the same target or pathway.
Negative Control To rule out non-specific effects of the chemical scaffold. This is the ideal, but often unavailable, control.A structurally similar but biologically inactive analog of this compound.
Orthogonal Controls To confirm that the phenotype is truly due to the inhibition of the target protein.Use a different chemical probe with a distinct scaffold that targets the same protein. Alternatively, use genetic methods like siRNA or CRISPR to knock down/out the target protein and see if it phenocopies the inhibitor's effect.[8][9]

Part 2: Troubleshooting Guide: Unexpected Results

This section provides a question-and-answer format for addressing specific issues you may encounter.

Issue 1: I'm observing high levels of cell death, even at concentrations where I expect on-target activity.

  • Possible Cause 1: Off-Target Cytotoxicity. The compound may be inhibiting proteins essential for cell survival. Structurally related compounds containing naphthalene or benzimidazole moieties have been reported to have cytotoxic effects against various cell lines.[10][11][12]

  • Troubleshooting Steps:

    • Perform a Full Cytotoxicity Profile: Use a sensitive assay (e.g., Annexin V/PI staining followed by flow cytometry) to distinguish between apoptosis and necrosis.

    • Check Compound Solubility: Visually inspect your media for compound precipitation. Insoluble compound can cause physical stress to cells. Always include a vehicle control.[4]

    • Use an Orthogonal Approach: Knock down your target protein using siRNA. If you do not observe the same level of cell death, the toxicity is likely an off-target effect.

Issue 2: The phenotype I see (e.g., changes in cell morphology, gene expression) is inconsistent with the known function of my hypothesized target.

  • Possible Cause: Engagement of an Unexpected Signaling Pathway. Small molecules are rarely perfectly selective.[2] For example, compounds with similar sulfonamido-benzoic acid scaffolds have been shown to interact with targets as diverse as the Keap1-Nrf2 oxidative stress pathway and the P2Y14 receptor involved in inflammation.[13][14][15][16] An off-target interaction with one of these pathways could easily produce unexpected results.

  • Troubleshooting Steps:

    • Confirm Target Engagement in Cells: It is essential to prove that the compound is binding to its intended target in your cell model. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[4]

    • Broad-Spectrum Profiling: If resources permit, screen the compound against a panel of common off-targets (e.g., a commercial kinase panel). This can reveal unexpected interactions.

    • Consult the Literature for the Scaffold: Research the known targets of compounds with a naphthalene-sulfonamido-benzoic acid core to identify potential off-target families.

Issue 3: I see on-target activity in a biochemical assay, but little to no effect in my cell-based assay.

  • Possible Cause 1: Poor Cell Permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Possible Cause 2: Rapid Metabolism or Efflux. The compound may be quickly metabolized by the cells into an inactive form or actively pumped out by efflux pumps.

  • Troubleshooting Steps:

    • Confirm Intracellular Target Engagement: This is another critical application for CETSA, which directly measures target binding inside the cell.[4] A lack of a thermal shift in CETSA despite biochemical potency strongly suggests a permeability or stability issue.

    • Time-Course Experiment: Vary the incubation time. A transient effect that disappears over time might suggest rapid metabolism.

    • Consider an Alternative Probe: If the compound is not cell-active, a different chemical probe may be necessary.

Part 3: A Proactive Workflow for Off-Target Validation

The most rigorous science involves proactively assessing and minimizing off-target effects from the start. The following workflow is a best-practice approach.

G A 1. Dose-Response & Cytotoxicity Determine On-Target IC50 Determine Cytotoxic TC50 B 2. Establish Selectivity Window Is TC50 > 30x IC50? A->B C 3. Confirm Target Engagement Perform Cellular Thermal Shift Assay (CETSA) B->C Proceed if Window is Acceptable F 6. Final Experiment Design Use lowest validated concentration Include all necessary controls B->F Re-evaluate or Select New Compound D 4. Orthogonal Validation Use siRNA/CRISPR or an Orthogonal Probe C->D Confirm Target Binding E 5. Broad-Spectrum Screen (Optional but Recommended) Kinase/GPCR/Protease Panels D->E Confirm On-Target Phenotype E->F Identify Potential Off-Targets

Caption: Proactive workflow for validating a small molecule inhibitor.

Hypothetical Off-Target Scenario: Keap1-Nrf2 Pathway

To illustrate how an off-target effect can confound data, let's consider a hypothetical scenario where this compound inhibits your primary target ("Target X") but also disrupts the Keap1-Nrf2 protein-protein interaction.[14][17]

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway (Hypothetical) TargetX Target X PhenotypeA Expected Phenotype A TargetX->PhenotypeA Leads to Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates PhenotypeB Confounding Phenotype B (e.g., altered oxidative stress response) ARE->PhenotypeB Compound 3-(Naphthalene-2-sulfonamido) benzoic acid Compound->TargetX Inhibits (On-Target) Compound->Keap1 Inhibits (Off-Target)

Caption: Hypothetical signaling diagram showing on- and off-target effects.

In this scenario, the compound correctly inhibits Target X, but it also prevents Keap1 from inhibiting Nrf2. This leads to the activation of antioxidant response genes, a powerful cellular effect that could easily mask or alter your expected phenotype.[13]

Part 4: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein within intact cells.[4]

Methodology:

  • Cell Treatment: Treat one plate of cells with the test compound at the desired concentration (e.g., 1 µM) and another plate with a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.

  • Heating: Aliquot the cell lysate into different PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or another protein quantification method.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve in the presence of the compound indicates that the compound has bound to and stabilized the protein, confirming target engagement.

Protocol 2: Luminescence-Based In Vitro Kinase Selectivity Assay

Objective: To determine the IC50 value of an inhibitor against a panel of kinases to assess its selectivity.

Methodology:

  • Compound Preparation: Prepare 11-point serial dilutions of this compound in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinases from your screening panel, their specific peptide substrates, and ATP.

  • Compound Addition: Add the diluted test compound or a vehicle control to the wells.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ADP produced, which is inversely proportional to the luminescence signal.

  • Data Analysis: Plot the kinase activity (luminescence) against the compound concentration and fit the data to a dose-response curve to calculate the IC50 for each kinase. High potency against kinases other than the intended target reveals off-target activity.

References

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Available from: [Link]

  • The Institute of Cancer Research. (n.d.). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. Available from: [Link]

  • Workman, P., Munoz, L., Lessene, G., & Ossa, F. (2023, June 7). Improving best practice selection and use of chemical probes. YouTube. Available from: [Link]

  • Chemical Probes Portal. (n.d.). How to use chemical probes. Available from: [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Synapse. Available from: [Link]

  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects. Available from: [Link]

  • Lairson, L. A., & Schultz, P. G. (2009). The evolving biology of small molecules: controlling cell fate and identity. Current Opinion in Chemical Biology, 13(5-6), 588-593. Available from: [Link]

  • Zhang, Y., et al. (2024). 5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid as a Keap1–Nrf2 inhibitor for cerebral ischemia/reperfusion injury treatment. RSC Medicinal Chemistry. Available from: [Link]

  • DuPage, M., & Bluestone, J. A. (2025, January 21). Minimization of gene editing off-target effects by tissue restriction of expression. bioRxiv. Available from: [Link]

  • Jiang, Z. Y., et al. (2018). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 157, 1052-1064. Available from: [Link]

  • Jasim, R. S., et al. (2022). Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives. Bioorganic & Medicinal Chemistry Reports, 5(1), 1-8. Available from: [Link]

  • Semantic Scholar. (n.d.). 5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid as a Keap1–Nrf2 inhibitor for cerebral ischemia/reperfusion injury treatment. Available from: [https://www.semanticscholar.org/paper/5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)a-Keap1%E2%80%93Nrf2-Zhang-Wang/801a6101966144574944d187e1488c5253e7d32a]([Link]

  • Ma, C., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. Available from: [Link]

  • Ma, C., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 301, 117588. Available from: [Link]

  • Roda, G., et al. (2024). N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide. Molbank, 2024(3), M1923. Available from: [Link]

  • Jasim, R. S., et al. (2022). Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives. ACG Publications. Available from: [Link]

Sources

Scaling up the synthesis of 3-(Naphthalene-2-sulfonamido)benzoic acid for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 3-(Naphthalene-2-sulfonamido)benzoic Acid

Topic: Process Chemistry & Scale-Up Target Molecule: this compound CAS: 3105-97-3 (Generic structure reference) Audience: Process Chemists, Scale-up Engineers

Introduction: The Scale-Up Challenge

Scaling up the synthesis of This compound requires a shift in mindset from "yield optimization" to "process control." On a bench scale, you might use pyridine as a solvent and scavenger. On a multigram or kilogram scale, pyridine becomes a toxicological and waste disposal nightmare.

This guide transitions you to a Modified Schotten-Baumann protocol. This biphasic system (Water/Acetone) is safer, greener, and offers superior impurity rejection (specifically of the sulfonic acid byproduct) compared to anhydrous organic base methods.

Module 1: Reaction Optimization (The "Make" Phase)

Core Protocol: Modified Schotten-Baumann Reaction Rationale: We utilize the carboxylic acid moiety of the starting material (3-aminobenzoic acid). By dissolving it in aqueous base, we solubilize the reactant as a carboxylate salt, while the bulky 2-naphthalenesulfonyl chloride is dissolved in a water-miscible organic solvent (Acetone or THF).

Workflow Diagram: Synthesis Logic

SynthesisWorkflow Start Start: 3-Aminobenzoic Acid Solubilization Dissolve in Aq. Na2CO3 (pH > 9) Start->Solubilization Addition Slow Addition: Sulfonyl Chloride in Acetone Solubilization->Addition Reaction Reaction Phase (Maintain T < 25°C) Addition->Reaction Check Check pH (Maintain pH 8-10) Reaction->Check Check->Reaction Adjust Base Complete Completion? (HPLC/TLC) Check->Complete Stable

Caption: Figure 1. Biphasic reaction workflow ensuring solubility of the zwitterionic starting material.

Troubleshooting & FAQs

Q: Why does the reaction mixture turn into a thick paste during the addition of sulfonyl chloride? A: This indicates pH crash . As the reaction proceeds, HCl is generated, neutralizing the base. If the pH drops below 7, the 3-aminobenzoic acid (starting material) zwitterion precipitates out, halting the reaction.

  • Fix: Ensure you use at least 2.2 - 2.5 equivalents of Sodium Carbonate (

    
    ). The first equivalent neutralizes the carboxylic acid; the second scavenges the HCl produced.
    
  • Pro-Tip: Monitor pH continuously. If it drops below 8, add 10% NaOH solution dropwise to maintain fluidity.

Q: I see a significant amount of "naphthalene-2-sulfonic acid" in my crude LCMS. Why? A: This is the hydrolysis byproduct. Water competes with the aniline amine for the sulfonyl chloride.

  • Cause: Temperature too high or addition rate too slow (prolonged exposure to water).

  • Fix: Cool the aqueous amine solution to 0–5°C before addition. Dissolve the sulfonyl chloride in minimal acetone and add it at a rate where the internal temperature does not exceed 10°C.

Module 2: Isolation & Work-up (The "Clean" Phase)

The beauty of this specific molecule is its solubility profile. The product is an acid (


).
  • High pH: Soluble (Dianion form: Carboxylate + Sulfonamide anion).

  • Low pH: Insoluble (Neutral form).

Step-by-Step Isolation Protocol
  • Quench: Once the reaction is complete, evaporate the organic solvent (Acetone) under reduced pressure. Do not heat above 40°C.

  • Filter: You will have a clear (or slightly turbid) aqueous solution. Filter this through Celite to remove any bis-sulfonated byproducts or insoluble impurities.

  • Precipitation (The Critical Step):

    • Cool the filtrate to 10°C.

    • Slowly add 6M HCl with vigorous stirring.

    • Target pH: 2.0.

    • Observation: The product will precipitate as a white/off-white solid.

Q: My product is "oiling out" instead of crystallizing upon acidification. What do I do? A: This is common with benzoic acid derivatives when acidified too quickly or at too high a temperature.

  • Immediate Fix: Re-basify to pH 9 (dissolve the oil). Add a seed crystal of the product.[1] Acidify very slowly over 1 hour, allowing the crystal lattice to form rather than an amorphous oil.

  • Solvent Tip: Ensure all Acetone is removed before acidification. Residual acetone acts as a cosolvent, keeping the product in the "oily" phase.

Module 3: Purification & Quality Control

Impurity Fate Mapping

Understanding where your impurities go is vital for scale-up.

ImpurityFate Crude Crude Reaction Mixture (Aqueous Basic) Acidification Acidification (pH 2) Crude->Acidification Precipitate Solid Precipitate (Target Product) Acidification->Precipitate Insoluble Filtrate Aqueous Mother Liquor (Waste) Acidification->Filtrate Soluble Impurity1 Impurity: Naphthalene-2-sulfonic acid (Highly Water Soluble) Filtrate->Impurity1 Remains in water Impurity2 Impurity: Unreacted Amine (Soluble as HCl salt) Filtrate->Impurity2 Remains in water

Caption: Figure 2. Fate of major impurities during the acid work-up. Sulfonic acid byproducts remain in the aqueous waste.

Recrystallization Guide

If the purity is <98% after precipitation, perform recrystallization.

Solvent SystemRatio (v/v)TemperatureProsCons
Ethanol / Water 80:20Reflux

RT
Excellent recovery; removes colored impurities.Can esterify if heated too long with trace acid.
Acetic Acid / Water 60:4080°C

RT
Very high purity crystals.Smells; harder to dry the product.
Methanol 100%Hot

-20°C
Fast.Lower recovery (product is somewhat soluble).[2]

Recommendation: Use Ethanol/Water . Dissolve the solid in boiling Ethanol, then add hot water until slight turbidity persists. Cool slowly to room temperature, then to 4°C.

Module 4: Safety & Handling

Hazard: 2-Naphthalenesulfonyl chloride.

  • Risk: Corrosive, sensitizer. Reacts violently with water to release HCl gas.

  • Control: Handle solids in a fume hood. When scaling up, do not dump the solid chloride into the aqueous amine. Dissolve it in the organic carrier (acetone) first. This moderates the reaction rate and prevents "hot spots" of HCl generation.

Hazard: this compound (Product).

  • Risk: Likely a skin/eye irritant (based on sulfonamide class).

  • Control: Standard PPE.[2][3] Ensure the final product is dried thoroughly to remove trapped HCl traces, which can degrade the sulfonamide bond over time.

References

  • Schotten-Baumann Reaction Conditions: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley: New York, 2007.

  • Scale-Up of Sulfonamide Synthesis: Organic Process Research & Development. "Development of a Continuous Schotten–Baumann Route."

  • Purification of Benzoic Acid Derivatives: Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 6th ed.; Butterworth-Heinemann, 2009.

  • Safety Data Sheet (2-Naphthalenesulfonyl chloride): Fisher Scientific.

Sources

Validation & Comparative

P2Y14R Antagonist Landscape: PPTN vs. Next-Gen 3-(Naphthalene-2-sulfonamido)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The P2Y14 receptor (P2Y14R) has emerged as a critical checkpoint in sterile inflammation, mediating neutrophil chemotaxis and immune mobilization via UDP-glucose signaling.[1] For over a decade, PPTN has served as the high-affinity chemical probe of choice. However, its utility as a therapeutic lead is hampered by poor physicochemical properties, specifically low aqueous solubility and limited oral bioavailability.[1]

This guide compares the gold standard, PPTN, with the emerging class of 3-(naphthalene-2-sulfonamido)benzoic acid derivatives (exemplified by the novel Compound 25l ). While PPTN maintains superior absolute affinity in some assays, the benzoic acid derivatives offer a "drug-like" balance of potency, metabolic stability, and solubility, positioning them as superior candidates for in vivo efficacy in acute lung injury (ALI) and other inflammatory models.

Compound Profiles

The Gold Standard: PPTN[2]
  • Chemical Name: 4-(4-(Piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid[1][2]

  • Role: High-affinity, selective, competitive P2Y14R antagonist.[3][4][5][6]

  • Mechanism: Orthosteric blockade of UDP-glucose binding.

  • Key Metrics:

    • Affinity (

      
      ):  ~434 pM (0.43 nM) in Schild analysis.
      
    • Selectivity: >10,000-fold selective over other P2Y subtypes.

    • Physicochemical Limitation: Zwitterionic nature leads to poor membrane permeability and very low aqueous solubility (< 1 µg/mL at neutral pH), necessitating formulation in DMSO or lipid vehicles for in vivo use.

The Challenger: this compound Derivatives
  • Representative Ligand: Compound 25l (Ma et al., 2025 series).[2]

  • Design Logic: Scaffold hopping from the naphthoic acid core of PPTN to a sulfonamido-benzoic acid linker to improve polar surface area and solubility while retaining the hydrophobic interactions required for the binding pocket.

  • Key Metrics:

    • Potency (

      
      ):  5.6 ± 0.3 nM (Functional cAMP assay).
      
    • Solubility: Significantly improved (>50-fold) compared to PPTN.

    • In Vivo Efficacy: Demonstrated superior oral pharmacokinetics and efficacy in LPS-induced acute lung injury models compared to equimolar PPTN.

Comparative Technical Analysis

Structural Activity Relationship (SAR) & Binding Mode

The P2Y14R binding pocket is characterized by a large hydrophobic cavity that accommodates the naphthalene core of PPTN. The new generation derivatives replace the rigid biaryl system with a sulfonamide linker.

  • PPTN: Relies on a rigid "rod-like" structure where the piperidine tail interacts with acidic residues near the extracellular loop, and the trifluoromethyl-phenyl group penetrates deep into the transmembrane bundle.

  • Benzoic Acid Derivatives: The sulfonamide group acts as a hydrogen bond acceptor/donor, mimicking the phosphate group of the endogenous UDP-glucose ligand more effectively than the carboxylate of PPTN alone. The benzoic acid moiety maintains the critical ionic interaction (likely with Arg253 or Lys277 ) essential for antagonism.

Performance Data Summary
FeaturePPTN (Benchmark)Compound 25l (Benzoic Acid Deriv.)Implication
Binding Affinity (

/

)
0.43 nM ~2 - 6 nMPPTN is tighter binding, but 25l is sufficient for therapeutic blockade.
Functional

(cAMP)
~1 - 4 nM5.6 nMComparable functional potency in cellular assays.
Aqueous Solubility Low (< 1 µM)High (> 50 µM)25l dissolves readily in saline; PPTN requires DMSO/cyclodextrin.
Metabolic Stability (

)
Moderate (Microsomes)High25l shows reduced clearance in liver microsome assays.
In Vivo Model (ALI) Reduces neutrophil recruitmentSignificantly reduces IL-1β, IL-6, TNF-α25l shows better systemic exposure and tissue distribution.

Mechanism of Action: P2Y14R Signaling[7][8]

P2Y14R is a


-coupled GPCR. Understanding the downstream cascade is vital for selecting the correct assay.
  • Primary Pathway:

    
     inhibition of Adenylyl Cyclase (AC), leading to reduced cAMP.
    
  • Secondary Pathway:

    
     subunit release activates PI3K/Akt and MAPK (ERK1/2) pathways, driving chemotaxis.
    
  • RhoA Pathway: Critical for cytoskeletal rearrangement in neutrophils.

P2Y14_Signaling UDP_Glc UDP-Glucose (Agonist) P2Y14 P2Y14 Receptor (GPCR) UDP_Glc->P2Y14 Activates PPTN PPTN / Comp 25l (Antagonists) PPTN->P2Y14 Blocks Gi_Heterotrimer Gi Heterotrimer (Inactive) P2Y14->Gi_Heterotrimer Couples G_alpha_i Gα-i (GTP) Gi_Heterotrimer->G_alpha_i Dissociates G_beta_gamma Gβγ Subunits Gi_Heterotrimer->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_i->AC Inhibits (-) RhoA RhoA / ROCK G_alpha_i->RhoA Activates MAPK MAPK / ERK1/2 G_beta_gamma->MAPK Activates cAMP cAMP Production AC->cAMP Reduces Chemotaxis Neutrophil Chemotaxis (Inflammation) RhoA->Chemotaxis Cytoskeletal Rearrangement MAPK->Chemotaxis Promotes

Caption: P2Y14R signaling cascade illustrating the dual pathways (cAMP inhibition and Chemotaxis promotion) blocked by antagonists.

Experimental Protocols

To validate these antagonists in your own lab, use the following self-validating protocols.

Protocol A: cAMP Inhibition Assay (Functional Potency)

Objective: Determine


 by measuring the antagonist's ability to reverse UDP-glucose-mediated cAMP suppression. Since P2Y14 is 

-coupled, you must stimulate cAMP with Forskolin first to observe the

effect.
  • Cell Line: CHO-K1 or HEK293 stably expressing human P2Y14R.

  • Reagents:

    • Agonist: UDP-glucose (

      
       concentration, typically 10 µM).
      
    • Stimulator: Forskolin (10 µM).

    • Detection: GloSensor™ (Promega) or HTRF cAMP kit (Cisbio).

  • Workflow:

    • Seed: 2,000 cells/well in 384-well white plates. Incubate 24h.

    • Pre-incubation: Add antagonist (PPTN or Compound 25l) in serial dilution (0.1 nM to 10 µM). Incubate 15 min at 37°C.

    • Stimulation: Add mixture of Forskolin (10 µM) + UDP-glucose (10 µM).

    • Incubation: Incubate 30 min at RT.

    • Detection: Add detection reagents/lysis buffer per kit instructions. Read Luminescence/FRET.

  • Validation Check:

    • Positive Control:[1] Forskolin alone (Max cAMP).

    • Agonist Control: Forskolin + UDP-glucose (Min cAMP).

    • Success Criteria: The antagonist should restore cAMP levels from the "Agonist Control" level back toward the "Positive Control" level in a dose-dependent manner.

Protocol B: Neutrophil Chemotaxis Assay (Physiological Efficacy)

Objective: Assess the ability of the antagonist to block immune cell migration, the primary therapeutic endpoint.

  • Cells: Freshly isolated human neutrophils (from heparinized blood) or differentiated HL-60 cells.

  • Chamber: Transwell system (3 µm or 5 µm pore size).

  • Workflow:

    • Lower Chamber: Add Chemoattractant (UDP-glucose, 100 µM) in buffer.

    • Upper Chamber: Add Neutrophils (

      
       cells/mL) pre-incubated with Antagonist (100 nM - 1 µM) for 20 mins.
      
    • Migration: Incubate 1-2 hours at 37°C, 5%

      
      .
      
    • Quantification: Remove inserts. Quantify cells in the lower chamber using CellTiter-Glo or flow cytometry.

  • Validation Check:

    • Negative Control: Buffer only in lower chamber (Random migration).

    • Specificity Control: Use fMLP (peptide chemoattractant) as a parallel positive control. PPTN/25l should NOT block fMLP migration, proving target specificity.

Conclusion & Recommendations

For in vitro target validation and binding studies, PPTN remains the reference standard due to its established sub-nanomolar affinity and extensive literature characterization.

However, for in vivo efficacy studies , drug development campaigns , or animal models of inflammation (such as Acute Lung Injury or Asthma), This compound derivatives (e.g., Compound 25l) are the superior choice. They provide a necessary upgrade in solubility and bioavailability while retaining sufficient potency to block the receptor physiologically.

Recommendation:

  • Use PPTN for: Radioligand binding displacement, structural biology, and in vitro specificity checks.

  • Use Benzoic Acid Derivatives for: PK/PD studies, oral dosing regimens, and disease models requiring high systemic exposure.

References

  • Barrett, M. O., et al. (2013). "A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils." Molecular Pharmacology.

  • Ma, Y., et al. (2025). "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury." European Journal of Medicinal Chemistry.

  • Gauthier, J. Y., et al. (2011). "The identification of 4,7-disubstituted 2-naphthoic acid derivatives as P2Y14 receptor antagonists."[3][2] Bioorganic & Medicinal Chemistry Letters.

  • Lazarowski, E. R., & Harden, T. K. (2015). "UDP-sugars as extracellular signaling molecules: Cellular and physiologic consequences of P2Y14 receptor activation." Molecular Pharmacology.

  • Jacobson, K. A., et al. (2025). "P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling." ACS Pharmacology & Translational Science.

Sources

A Comparative Guide to 3-(Naphthalene-2-sulfonamido)benzoic Acid Analogs as P2Y14R Antagonists for Acute Lung Injury

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(naphthalene-2-sulfonamido)benzoic acid and its analogs, with a focus on their efficacy in preclinical models of Acute Lung Injury (ALI). We will delve into the scientific rationale for their use, present detailed experimental protocols for their evaluation, and analyze their structure-activity relationships, primarily through their antagonism of the P2Y14 receptor.

The Challenge of Acute Lung Injury and the Rationale for P2Y14R Antagonism

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by acute, diffuse, and inflammatory lung damage, leading to increased vascular permeability and respiratory failure.[1] Despite advances in supportive care, the mortality rate for ARDS remains high, underscoring the urgent need for effective pharmacological interventions.[2]

A key driver of the inflammatory cascade in ALI is the innate immune system's response to stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria.[2][3] This response involves the recruitment and activation of neutrophils and macrophages, which release a torrent of pro-inflammatory cytokines and chemokines, causing damage to the delicate alveolar-capillary barrier.[2][3]

Recently, the P2Y14 receptor (P2Y14R) has emerged as a promising therapeutic target in inflammatory diseases, including ALI.[1][4][5][6][7] This G protein-coupled receptor is highly expressed on immune cells and is activated by UDP-sugars, such as UDP-glucose, which are released from cells during stress or injury.[8][9][10] Activation of P2Y14R on neutrophils and other immune cells promotes chemotaxis and the release of inflammatory mediators, exacerbating tissue damage.[8][9][11] Therefore, antagonizing the P2Y14R presents a logical strategy to mitigate the uncontrolled inflammation characteristic of ALI.

dot graph "ALI_Pathophysiology" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Initiation" { label="Initiation"; style="filled"; color="#F1F3F4"; "LPS" [label="LPS (Endotoxin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Cellular_Response" { label="Cellular Response"; style="filled"; color="#F1F3F4"; "Macrophage" [label="Alveolar Macrophage"]; "Neutrophil" [label="Neutrophil"]; "P2Y14R" [label="P2Y14 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_Inflammatory_Cascade" { label="Inflammatory Cascade"; style="filled"; color="#F1F3F4"; "Cytokines" [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)"]; "Chemokines" [label="Chemokines"]; }

subgraph "cluster_Pathological_Outcomes" { label="Pathological Outcomes"; style="filled"; color="#F1F3F4"; "Barrier_Dysfunction" [label="Alveolar-Capillary\nBarrier Dysfunction"]; "Edema" [label="Pulmonary Edema"]; "ALI" [label="Acute Lung Injury (ALI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

"LPS" -> "Macrophage" [label="activates"]; "Macrophage" -> "Cytokines" [label="releases"]; "Macrophage" -> "Chemokines" [label="releases"]; "Chemokines" -> "Neutrophil" [label="recruits"]; "Neutrophil" -> "P2Y14R" [label="expresses"]; "P2Y14R" -> "Neutrophil" [label="enhances activation\n& chemotaxis"]; "Neutrophil" -> "Cytokines" [label="releases more"]; "Cytokines" -> "Barrier_Dysfunction" [label="induces"]; "Barrier_Dysfunction" -> "Edema" [label="causes"]; "Edema" -> "ALI" [label="leads to"]; } Figure 1: Simplified signaling pathway in LPS-induced ALI.

Evaluating Therapeutic Efficacy: Preclinical Models and Key Endpoints

To assess the potential of this compound analogs in treating ALI, robust and reproducible preclinical models are essential. The lipopolysaccharide (LPS)-induced ALI model in mice is a widely accepted standard for studying the inflammatory aspects of the disease.[2]

Experimental Protocol: LPS-Induced ALI in Mice

This protocol outlines a common method for inducing ALI in mice via intratracheal LPS instillation.[3][6][12][13]

Materials:

  • Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4 or O55:B5)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Mouse intubation platform and light source

  • Microsyringe or intratracheal instillation device

Procedure:

  • Animal Acclimatization: House mice (e.g., C57BL/6, 8-10 weeks old) in a controlled environment for at least one week prior to the experiment.

  • LPS Preparation: Dissolve LPS in sterile PBS to the desired concentration. A typical dose is 0.5-5 mg/kg body weight in a volume of 50 µL.[3][13]

  • Anesthesia: Anesthetize the mouse using a standard protocol.

  • Intratracheal Instillation:

    • Position the anesthetized mouse on the intubation platform, suspending it by its incisors.

    • Visualize the trachea using a light source and gently insert the delivery device.

    • Instill 50 µL of the LPS solution (or PBS for control animals) directly into the trachea.

  • Compound Administration: The test compounds (this compound analogs) can be administered at various time points (e.g., pre- or post-LPS challenge) via a suitable route (e.g., intraperitoneal, oral gavage) to evaluate their prophylactic or therapeutic effects.

  • Euthanasia and Sample Collection: At a predetermined time point (typically 24-72 hours post-LPS), euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue for analysis.[2][13]

dot graph "LPS_ALI_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Acclimatization" [label="Animal Acclimatization\n(1 week)"]; "Grouping" [label="Randomize into Groups\n(Control, LPS, LPS + Analog)"]; "Anesthesia" [label="Anesthetize Mice"]; "LPS_Instillation" [label="Intratracheal Instillation\n(LPS or PBS)"]; "Compound_Admin" [label="Administer Test Compound"]; "Monitoring" [label="Monitor for 24-72h"]; "Euthanasia" [label="Euthanasia & Sample Collection"]; "Analysis" [label="BAL Fluid & Lung Tissue Analysis"];

"Acclimatization" -> "Grouping"; "Grouping" -> "Anesthesia"; "Anesthesia" -> "LPS_Instillation"; "Grouping" -> "Compound_Admin"; "LPS_Instillation" -> "Monitoring"; "Compound_Admin" -> "Monitoring"; "Monitoring" -> "Euthanasia"; "Euthanasia" -> "Analysis"; } Figure 2: Experimental workflow for the LPS-induced ALI model.

Key Efficacy Endpoints

The severity of lung injury and the efficacy of the therapeutic intervention are assessed using a combination of the following endpoints:

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected by lavaging the lungs with sterile saline.[14][15][16][17][18] Analysis includes:

    • Total and Differential Cell Counts: A significant increase in total cells, particularly neutrophils, in the BAL fluid is a hallmark of LPS-induced inflammation.

    • Protein Concentration: Increased protein levels indicate damage to the alveolar-capillary barrier and vascular leakage.

  • Pulmonary Edema Assessment (Lung Wet-to-Dry Weight Ratio): This is a direct measure of fluid accumulation in the lungs.[19][20][21][22][23] The lungs are excised, weighed (wet weight), dried in an oven until a constant weight is achieved (dry weight), and the ratio is calculated. A higher ratio signifies greater edema.

  • Lung Histopathology: Lung tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E).[24][25][26][27][28] A pathologist, blinded to the treatment groups, scores the sections for features of ALI, including inflammatory cell infiltration, alveolar wall thickening, and edema.

  • Quantification of Pro-inflammatory Cytokines: The levels of key cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), in the BAL fluid or lung homogenates are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[29][30][31][32][33]

Comparative Efficacy of 3-(Sulfonamido)benzoic Acid Analogs as P2Y14R Antagonists

Recent research has identified a series of 3-sulfonamido benzoic acid derivatives as potent P2Y14R antagonists with significant anti-inflammatory effects in an LPS-induced ALI model.[5][34]

Lead Compound and its In Vivo Efficacy

One of the most promising compounds from this series is referred to as compound 25l .[5] This compound demonstrated superior P2Y14R antagonistic activity (IC50 = 5.6 nM) and favorable pharmacokinetic properties compared to the previously known P2Y14R antagonist, PPTN.[5]

In an LPS-induced mouse model of ALI, treatment with compound 25l significantly attenuated the inflammatory response.[5] This was evidenced by a marked reduction in inflammatory cell infiltration in the lungs and a decrease in the levels of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α.[5]

Table 1: In Vivo Efficacy of Compound 25l in LPS-Induced ALI Model

ParameterLPS Control GroupLPS + Compound 25l GroupOutcome
Pulmonary Inflammatory Infiltration SevereSignificantly ReducedAttenuation of lung tissue damage
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Markedly ElevatedSignificantly ReducedSuppression of inflammatory cascade

Data summarized from Ma, S. et al. (2025).[5][34]

Structure-Activity Relationship (SAR) Analysis

While direct in vivo ALI data for a wide range of analogs is not yet published, the structure-activity relationship can be inferred from their in vitro P2Y14R antagonistic activity. The general scaffold is a 3-sulfonamido benzoic acid. Modifications to different parts of this scaffold have been explored to optimize potency and drug-like properties.

General Structure:

Sources

Keap1-Nrf2 PPI Inhibitors: A Technical Guide to Non-Covalent Activators vs. Electrophilic Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Covalent to Non-Covalent

The Keap1-Nrf2 pathway is the cellular "master switch" for cytoprotection. While the first generation of Nrf2 activators (e.g., Bardoxolone methyl/CDDO-Me, Sulforaphane) relied on electrophilic attacks on Keap1 cysteine residues (C151), these covalent modifiers often suffer from "off-target" toxicity due to their promiscuous reactivity with other cellular thiols.

The current frontier in drug development focuses on Direct Protein-Protein Interaction (PPI) Inhibitors . These non-covalent small molecules competitively bind to the Keap1 Kelch domain, displacing Nrf2 without chemically modifying the protein. This guide provides a head-to-head technical comparison of the leading non-covalent tools (RA839 , ML334 ) against the covalent standards and peptide mimetics.

Mechanistic Landscape

To engineer effective inhibitors, one must distinguish between the "Hinge and Latch" disruption (PPI inhibitors) and the conformational disruption (Electrophiles).

Keap1_Mechanism Keap1 Keap1 Homodimer (Kelch Domain) Complex Keap1-Nrf2 Complex Keap1->Complex Binds Nrf2_Cyt Nrf2 (Cytosolic) (ETGE/DLG Motifs) Nrf2_Cyt->Complex Binds Ubiquitin Ubiquitination & Degradation Complex->Ubiquitin Basal State Nrf2_Nuc Nrf2 Translocation (Nucleus) Complex->Nrf2_Nuc Release/Stabilization Electrophile Electrophiles (CDDO-Me, SFN) Targets C151 Electrophile->Keap1 Covalent Mod. Electrophile->Complex Conformational Change PPI_Inhibitor Direct PPI Inhibitors (RA839, ML334) Targets Kelch Pocket PPI_Inhibitor->Keap1 Comp. Binding PPI_Inhibitor->Complex Disrupts ARE ARE Binding (Antioxidant Genes) Nrf2_Nuc->ARE Transcription

Figure 1: Mechanism of Action. Direct PPI inhibitors (Green) compete for the Kelch domain, whereas Electrophiles (Yellow) modify Cysteine residues to alter protein conformation.

Head-to-Head Comparison: The Contenders

Category A: The Non-Covalent Leads (Direct PPI Inhibitors)

These are the primary tools for researchers seeking specific Keap1 inhibition without thiol reactivity.

  • RA839: A selective, non-covalent small molecule binder.[1][2][3][4] It targets the Arg483 residue in the Kelch domain, mimicking the electrostatic interactions of the Nrf2 "ETGE" motif.

  • ML334: Identified via high-throughput screening (HTS) and optimized from a tetrahydroisoquinoline scaffold. It binds the Kelch domain and induces Nrf2 translocation with no cytotoxicity up to high concentrations.

Category B: The Peptide Mimetics
  • Ac-DPETGE-NH2 / Cyclic Peptides: These mimic the high-affinity ETGE motif of Nrf2. While they possess the highest binding affinity (

    
     in nM), they suffer from poor cell permeability, making them better suited as in vitro positive controls than cellular probes.
    
Category C: The Covalent Standard (Reference)
  • CDDO-Me (Bardoxolone Methyl): Extremely potent (

    
     in nM range) but lacks specificity for the Keap1 interface. Used strictly as a positive control for maximal Nrf2 induction.
    
Comparative Performance Data
FeatureRA839 ML334 Cyclic Peptides CDDO-Me (Ref)
Class Non-covalent Small MoleculeNon-covalent Small MoleculePeptidomimeticElectrophile (Covalent)
Target Site Keap1 Kelch DomainKeap1 Kelch DomainKeap1 Kelch DomainKeap1 C151 / Cys-rich
Binding Affinity (

)
~6.0

M
~1.0

M
10–100 nMN/A (Covalent)
Biochemical Potency (

)
~10–20

M (FP Assay)
1.6

M (FP Assay)
< 0.1

M
Inactive in FP*
Cellular Potency (

)
~5–10

M
~5–10

M
Poor (>50

M)**
~0.01

M (10 nM)
Selectivity High (Keap1 specific)High (Keap1 specific)Very HighLow (Targets many thiols)
Toxicity LowLowNegligibleModerate/High
Primary Utility Cellular ProbeCellular ProbeCrystallography / In vitroPositive Control

*Note: CDDO-Me does not compete for the Kelch binding site, so it appears inactive in Fluorescence Polarization (FP) assays that measure displacement of the ETGE peptide. **Note: Unless modified with cell-penetrating sequences (e.g., TAT).

Validated Experimental Protocols

To generate reproducible data when comparing these inhibitors, you must use a self-validating system consisting of a biochemical binding assay and a cellular functional assay.

Protocol A: Fluorescence Polarization (FP) Competition Assay

Objective: Determine the


 of a compound's ability to displace the Nrf2-ETGE peptide from the Keap1 Kelch domain.

Reagents:

  • Protein: Recombinant human Keap1 Kelch domain (residues 321–609).

  • Tracer: FITC-labeled 9-mer peptide (FITC-Ahx-LDEETGEFL-NH2).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 0.01% Triton X-100, 50 mM NaCl. Crucial: Do not add DTT if testing electrophiles, but for non-covalent PPIs, 1mM DTT maintains protein stability.

Workflow:

  • Optimization: Determine the

    
     of the Tracer first. Use a fixed concentration of Tracer (e.g., 10 nM) and titrate Keap1 (0–2 
    
    
    
    M).[5] Select a Keap1 concentration that yields ~50–80% bound tracer (typically ~100 nM) for the competition assay.
  • Plating: In a black 384-well low-volume plate:

    • 10

      
      L of 2x Compound (Serial dilution in buffer + 2% DMSO).
      
    • 10

      
      L of 2x Protein/Tracer Mix (e.g., 200 nM Keap1 + 20 nM Tracer).
      
  • Incubation: 1 hour at Room Temperature (protected from light).

  • Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Analysis: Calculate mP (milli-polarization) units. Plot % Inhibition vs. Log[Compound].

Protocol B: ARE-Luciferase Reporter Assay

Objective: Validate that biochemical binding translates to cellular Nrf2 transcriptional activity.

Cell Line: HepG2-ARE-C8 (Stably transfected) or transient transfection of HEK293T with pGL4.37[luc2P/ARE/Hygro].

Workflow:

  • Seeding: Plate 20,000 cells/well in a white 96-well plate. Incubate 24h.

  • Treatment: Remove media. Add fresh media containing compounds (e.g., RA839 at 1, 5, 10, 20

    
    M).
    
    • Controls: DMSO (Negative), CDDO-Me 50 nM (Positive).

  • Incubation: 16–24 hours.

  • Lysis/Detection: Add One-Glo™ or equivalent luciferase substrate. Incubate 5 min.

  • Normalization: Critical Step. You must run a parallel cytotoxicity plate (e.g., CellTiter-Glo) to ensure reduced luminescence isn't due to cell death, or increased signal isn't an artifact.

  • Calculation: Fold induction =

    
    .
    

Assay Workflow Visualization

Assay_Workflow cluster_0 Biochemical: FP Assay cluster_1 Cellular: ARE-Luciferase Step1 Recombinant Keap1 + FITC-ETGE Peptide Step2 Add Inhibitor (RA839 / ML334) Step1->Step2 Step3 Measure Polarization (mP) Step2->Step3 Step4 High mP = Bound Low mP = Displaced Step3->Step4 Cell1 HepG2-ARE Cells (Stable Line) Cell2 Dose Compound (16-24h) Cell1->Cell2 Cell3 Lysis + Substrate Cell2->Cell3 Cell4 Luminescence Readout (Fold Induction) Cell3->Cell4

Figure 2: Dual-Validation Workflow. Biochemical displacement (FP) must be corroborated by cellular transcriptional activation (Luciferase) to confirm PPI inhibition.

Expert Insights & Troubleshooting

  • The "Inactivity" Trap: If you test CDDO-Me in the FP assay described above, it will likely show no activity . This is not an error. CDDO-Me does not bind the Kelch domain; it modifies cysteines elsewhere. Always use a known Kelch-binder (like a "cold" ETGE peptide) as the positive control for FP, not CDDO-Me.

  • Solubility Limits: RA839 and ML334 are hydrophobic. In aqueous buffers (FP assay), they may precipitate above 50

    
    M, causing light scattering that mimics high polarization (false negative inhibition). Always check for aggregation.
    
  • ML385 Distinction: Be careful not to confuse ML334 (Keap1 PPI Inhibitor/Activator) with ML385 . ML385 is an Nrf2 Inhibitor (binds Nrf2-Neh1 to block DNA binding).[6] If you treat cells with ML385, Nrf2 activity goes down, not up.[7][8]

References

  • Winkel, A. F., et al. (2015). Characterization of RA839, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling.[2][3] Journal of Biological Chemistry, 290(47), 28446–28455.[1][2] Link

  • Jiang, Z. Y., et al. (2014). Discovery of a Potent Non-Covalent Keap1-Nrf2 Protein-Protein Interaction Inhibitor (ML334). National Center for Biotechnology Information (NCBI) Probe Reports. Link

  • Singh, A., et al. (2016). Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors (ML385 Study). ACS Chemical Biology, 11(11), 3214–3225. Link

  • Richardson, B. G., et al. (2015). Microplate-based fluorescence polarization assay for the identification of inhibitors of the Keap1-Nrf2 protein-protein interaction. Analytical Biochemistry, 483, 1–3. Link

  • Canning, P., et al. (2015). Structural basis for the inhibition of the Keap1-Nrf2 protein-protein interaction by small molecule antagonists. Acta Crystallographica Section D, 71(12). Link

Sources

Validating the Therapeutic Potential of 3-(Naphthalene-2-sulfonamido)benzoic Acid in Different Inflammatory Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of a novel compound, 3-(Naphthalene-2-sulfonamido)benzoic acid, across a spectrum of established inflammatory disease models. By employing a multi-tiered approach, from initial in vitro screening to in vivo proof-of-concept studies, this document outlines the experimental rationale, detailed protocols, and comparative data analysis necessary to rigorously assess the compound's anti-inflammatory efficacy.

Introduction: The Rationale for Investigating this compound

Inflammation is a fundamental biological process that, when dysregulated, underpins a wide array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1][2] The therapeutic armamentarium for these conditions is largely dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which, despite their efficacy, are associated with significant side effects with long-term use.[3] This necessitates the exploration of novel chemical entities with improved safety and efficacy profiles.

The chemical scaffold of this compound, featuring a sulfonamide linkage, is of particular interest. Sulfonamides are a well-established class of compounds with diverse pharmacological activities. Recent studies on various sulfonamide derivatives have highlighted their potential as anti-inflammatory agents, suggesting that this structural motif may be key to modulating inflammatory pathways.[4] This guide, therefore, proposes a systematic evaluation of this compound to determine its potential as a novel anti-inflammatory therapeutic.

Section 1: In Vitro Evaluation of Anti-Inflammatory Activity

The initial phase of our investigation focuses on cell-based assays to establish the compound's fundamental anti-inflammatory properties and to elucidate its potential mechanism of action.

Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages

Causality: Macrophages are key players in the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, they release a cascade of pro-inflammatory mediators, including nitric oxide (NO) and various cytokines.[5][6] Assessing the ability of our test compound to inhibit the production of these mediators provides a direct measure of its anti-inflammatory potential at the cellular level.

Experimental Workflow:

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis A RAW 264.7 Macrophages B Pre-treatment: This compound (various concentrations) A->B C Stimulation: LPS (1 µg/mL) B->C D Nitric Oxide (NO) Measurement (Griess Assay) C->D E Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) C->E F Gene Expression Analysis (qPCR for iNOS, COX-2, TNF-α, IL-6, IL-1β) C->F

Caption: Workflow for in vitro anti-inflammatory screening in LPS-stimulated macrophages.

Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well for NO and cytokine assays, and in 6-well plates at 1 x 10^6 cells/well for gene expression analysis. Allow the cells to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control (DMSO) for 1 hour. Include Dexamethasone (10 µM) as a positive control.[7]

  • LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.[5][6]

  • Nitric Oxide (NO) Assay: After 24 hours, collect the cell culture supernatant. Determine the NO concentration using the Griess reagent system according to the manufacturer's instructions.

  • Cytokine Quantification (ELISA): Measure the concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits.[8]

  • Gene Expression Analysis (qPCR): Isolate total RNA from the cells using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β. Normalize the expression to a housekeeping gene such as GAPDH.[9]

Hypothetical Comparative Data:

Treatment GroupNO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Vehicle + LPS100 ± 8.5100 ± 7.2100 ± 9.1
Dexamethasone (10 µM) + LPS25.3 ± 3.130.1 ± 4.528.7 ± 3.9
Test Compound (10 µM) + LPS45.8 ± 5.255.2 ± 6.851.4 ± 6.3
Test Compound (50 µM) + LPS15.2 ± 2.528.9 ± 3.725.6 ± 3.1
Inhibition of Protein Denaturation

Causality: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. The ability of a compound to prevent heat-induced protein denaturation can be correlated with its anti-inflammatory activity.[10][11] This assay provides a simple and rapid preliminary screening method.

Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

  • Preparation of Solutions: Prepare a 1% aqueous solution of BSA. Dissolve the test compound and the reference drug (Diclofenac Sodium) in a suitable solvent to prepare stock solutions.

  • Reaction Mixture: In separate tubes, mix 2.8 mL of the BSA solution with 0.2 mL of the test compound at various concentrations (e.g., 100, 250, 500 µg/mL). A control tube will contain 0.2 mL of the vehicle.

  • Incubation and Denaturation: Incubate the reaction mixtures at 37°C for 20 minutes. Induce denaturation by heating at 72°C for 5 minutes.[10]

  • Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Hypothetical Comparative Data:

Treatment GroupConcentration (µg/mL)% Inhibition of Denaturation
Diclofenac Sodium25085.4 ± 4.7
Test Compound25062.1 ± 5.9
Test Compound50081.3 ± 6.2

Section 2: In Vivo Evaluation in Acute and Chronic Inflammatory Models

Following promising in vitro results, the subsequent step is to validate the anti-inflammatory efficacy of this compound in established animal models of inflammation.[1][2]

Carrageenan-Induced Paw Edema in Rats: An Acute Inflammation Model

Causality: The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the anti-inflammatory activity of novel compounds.[12][13] The inflammatory response is characterized by a biphasic release of mediators, with the initial phase involving histamine and serotonin, followed by a later phase mediated by prostaglandins and cytokines.[14]

Experimental Workflow:

G cluster_0 Animal Grouping & Dosing cluster_1 Inflammation Induction & Measurement A Wistar Rats (n=6 per group) B Oral Administration: - Vehicle - Indomethacin (10 mg/kg) - Test Compound (e.g., 25, 50, 100 mg/kg) A->B C Subplantar Injection: 1% Carrageenan B->C D Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours C->D

Caption: Workflow for the carrageenan-induced paw edema model.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Grouping: Divide male Wistar rats (180-220 g) into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg, p.o.), and test compound groups (e.g., 25, 50, 100 mg/kg, p.o.).[15][16]

  • Dosing: Administer the respective treatments orally 30 minutes prior to carrageenan injection.[14]

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[12][17]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[14][18]

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Hypothetical Comparative Data:

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema (at 4 hours)
Vehicle Control-0
Indomethacin1063.1 ± 5.8
Test Compound2528.4 ± 4.1
Test Compound5045.7 ± 5.3
Test Compound10059.2 ± 6.5
TNBS-Induced Colitis in Mice: A Model of Inflammatory Bowel Disease

Causality: The 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice is a well-established and clinically relevant model that mimics many of the features of human Crohn's disease.[19][20][21] This model is characterized by a Th1-mediated immune response, leading to transmural inflammation, ulceration, and thickening of the colon wall.[21]

Signaling Pathway Implicated in Colitis:

G TNBS TNBS Instillation Immune_Cells Immune Cell Infiltration (Neutrophils, Macrophages, T-cells) TNBS->Immune_Cells Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17) Immune_Cells->Cytokines iNOS_COX2 iNOS & COX-2 Upregulation Cytokines->iNOS_COX2 Tissue_Damage Colon Tissue Damage (Ulceration, Edema, Necrosis) Cytokines->Tissue_Damage iNOS_COX2->Tissue_Damage

Caption: Simplified signaling cascade in TNBS-induced colitis.

Experimental Protocol: TNBS-Induced Colitis

  • Animal Grouping and Sensitization: Use male BALB/c mice (20-25 g) and divide them into groups: Sham control, TNBS + Vehicle, TNBS + Sulfasalazine (50 mg/kg, p.o., positive control), and TNBS + Test Compound (at various doses).

  • Induction of Colitis: Anesthetize the mice and slowly instill 100 µL of TNBS (2.5% in 50% ethanol) intra-rectally using a catheter. The sham group will receive 50% ethanol only.[20][22]

  • Treatment: Administer the respective treatments orally once daily for 5-7 days, starting 24 hours after TNBS instillation.

  • Clinical Assessment: Monitor body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).[22]

  • Macroscopic and Histological Evaluation: At the end of the experiment, sacrifice the animals, excise the colons, measure their length and weight, and score for macroscopic damage.[22] Process colon tissues for histological analysis (H&E staining) to assess inflammation severity, ulceration, and immune cell infiltration.[19][21]

  • Biochemical Analysis: Homogenize a portion of the colon tissue to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels (TNF-α, IL-6) via ELISA.[22]

Hypothetical Comparative Data:

Treatment GroupDose (mg/kg)Disease Activity Index (DAI)Colon Length (cm)MPO Activity (U/g tissue)
Sham-0.2 ± 0.18.5 ± 0.41.2 ± 0.3
TNBS + Vehicle-3.8 ± 0.55.2 ± 0.615.6 ± 2.1
TNBS + Sulfasalazine501.5 ± 0.37.1 ± 0.55.8 ± 1.2
TNBS + Test Compound502.1 ± 0.46.5 ± 0.48.3 ± 1.5

Section 3: Mechanistic Insights - Probing the Molecular Targets

To further solidify the therapeutic potential of this compound, it is crucial to investigate its molecular mechanism of action. Based on the structure and the common pathways involved in inflammation, we hypothesize a potential interaction with the COX and iNOS pathways.

Hypothesized Mechanism of Action:

Inflammatory stimuli, such as LPS, activate signaling cascades that lead to the upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[23][24] These enzymes are responsible for the production of key inflammatory mediators, nitric oxide (NO) and prostaglandins, respectively. There is evidence of cross-talk between these two pathways, where NO can activate COX-2.[25][26][27] We propose that this compound may exert its anti-inflammatory effects by inhibiting one or both of these enzymes, or by acting on upstream signaling molecules like NF-κB.

Experimental Validation:

  • Enzyme Inhibition Assays: Perform in vitro enzyme inhibition assays for COX-1 and COX-2 to determine the compound's selectivity.

  • Western Blot Analysis: Following the in vitro macrophage experiment (Section 1.1), analyze cell lysates by Western blotting to determine the protein expression levels of iNOS, COX-2, and key signaling proteins such as phosphorylated and total IκBα and p65 (subunits of NF-κB).[6][8][9]

Conclusion

This guide provides a structured and scientifically rigorous approach to validate the therapeutic potential of this compound as a novel anti-inflammatory agent. By systematically progressing from in vitro screening to well-characterized in vivo models, researchers can build a comprehensive data package to support further preclinical and clinical development. The comparative nature of the proposed studies, with the inclusion of established positive controls, ensures the generation of robust and interpretable data, which is essential for making informed decisions in the drug discovery pipeline.

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  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of translational medicine, 17(1), 273. [Link]

  • Wang, L., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European journal of medicinal chemistry, 181, 111564. [Link]

  • Udoikono, D. A., et al. (2025). Anti-inflammatory biomolecular activity of chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives: perception from DFT, molecular docking, and molecular dynamic simulation. Journal of Biomolecular Structure & Dynamics, 1-16. [Link]

  • Aktaş, N., et al. (2026). Synthesis and in Silico Evaluation of Novel Triazolone-Derived Naphthalene-2-Sulfonates, Evaluation of Potential Antiproliferative Agents and Enzyme Inhibitory Activities. Chemistry & Biodiversity, e202501009. [Link]

  • Aktaş, N., et al. (2022). Synthesis, biological evaluation, and in silico studies of phenyl naphthalene-2-sulfonate derived thiosemicarbazones as potential carbonic anhydrase inhibitors. Archiv der Pharmazie, 355(10), e2200216. [Link]

  • Udoikono, D. A., et al. (2025). Anti-inflammatory biomolecular activity of chlorinated-phenyldiazenyl-naphthalene-2- sulfonic acid derivatives: perception from DFT, molecular docking, and molecular dynamic simulation. Covenant University Repository. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 3-(Naphthalene-2-sulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Stratification

3-(Naphthalene-2-sulfonamido)benzoic acid (PubChem CID: 730263) is a functionalized organic intermediate often utilized in drug discovery for its sulfonamide pharmacophore.[1][2][3] While specific toxicological data for this exact isomer may be sparse in public literature, its structural moieties—a benzoic acid core linked to a naphthalene ring via a sulfonamide bond —dictate a strict safety profile based on the Precautionary Principle .[3]

Core Hazards (Structural Activity Relationship Analysis):

  • Respiratory Sensitization & Irritation: The benzoic acid moiety is a known mucous membrane irritant.[3] Inhalation of dust can cause immediate coughing or long-term sensitization.[3]

  • Dermal Sensitization (The "Sulfa" Risk): The sulfonamide linkage (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) is a structural alert for allergic contact dermatitis.[2][3] Researchers with known sulfonamide antibiotic allergies must avoid  handling this compound.[3]
    
  • Acidic Corrosivity: In the presence of moisture (perspiration, ocular fluid), the free carboxylic acid protonates tissue, leading to chemical burns or severe eye damage.[2][3]

The PPE Matrix: Barrier Selection Logic

Do not rely on generic "lab safety" rules. The following PPE selection is based on permeation resistance to organic acids and particulate exclusion.

PPE CategoryRecommended SpecificationScientific Rationale
Hand Protection Double Nitrile (Outer: 0.11mm min; Inner: 0.06mm)Permeation Logic: Sulfonamides are solids but can dissolve in skin oils.[1][2][3] Nitrile offers excellent resistance to organic acids.[3] Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin.[3]
Respiratory N95 (Minimum) or P100 (Preferred) Particulate Physics: As a dry powder, the primary vector is airborne dust.[1][2] Simple surgical masks offer zero protection against chemical particulate inhalation.[3] If handling >500mg outside a hood, a Powered Air Purifying Respirator (PAPR) is mandatory.[2][3]
Eye Protection Chemical Goggles (Indirect Venting)Acidic Risk: Safety glasses with side shields are insufficient.[3] Airborne dust can bypass side shields.[3] Moisture in the eye will convert the dust into a localized acidic solution, causing immediate corneal damage.[3]
Body Defense Tyvek® Lab Coat (Closed front)Fomite Control: Cotton coats trap dust in fibers, turning the coat into a secondary exposure source.[1][2][3] Tyvek sheds particles and prevents "cuff transfer" to wrists.[3]
Operational Workflow: The "Zero-Dust" Protocol[1][2][3]

This protocol is designed to eliminate the generation of airborne particulates, the highest risk factor for this compound.[3]

Phase A: Engineering Controls Setup
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm (feet per minute).[3]

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the hood.[3] Organic powders like naphthalene derivatives are prone to static charge, which causes "particle jumping" during weighing.[3]

  • Zone Definition: Mark a "Hot Zone" (handling area) and a "Cool Zone" (documentation/staging) within the hood using chemical tape.[3]

Phase B: Weighing & Transfer (The Critical Step)

Objective: Prevent aerosolization during mass measurement.[1][2][3]

  • Tare External: Tare your weighing boat/vial before bringing the stock container into the hood if using an external balance (not recommended).[3] Ideally, place the micro-balance inside the hood or a powder containment enclosure.[3]

  • The "Slurry" Technique (Recommended): If the downstream reaction allows, do not transfer dry powder.[3]

    • Add the reaction solvent (e.g., DMSO, DMF, or Methanol) directly to the shipping vial.[1][2]

    • Dissolve the compound in the original container.

    • Transfer the liquid solution via syringe or pipette.[3] This eliminates dust entirely.[3]

  • Dry Transfer (If unavoidable): Use a disposable anti-static spatula.[3] Do not pour. Transfer small amounts to avoid a "dust cloud" upon dumping.[3]

Phase C: Decontamination[1][2][3]
  • Solvent Wipe: Wipe all surfaces (balance, spatula, hood sash) with a paper towel soaked in 10% Sodium Bicarbonate (

    
    ) .[2][3]
    
    • Mechanism:[1][2][3][4][5] The bicarbonate neutralizes the benzoic acid moiety, converting it to the water-soluble sodium salt, which is easier to clean and less volatile.[1][2][3]

  • Secondary Wipe: Follow with 70% Ethanol to remove organic residues.[3]

Waste Disposal & End-of-Life[1][2][3]

Disposal Classification: Hazardous Chemical Waste (Solid/Liquid).[2][3]

  • Segregation: Do not mix with Oxidizers (e.g., Nitric Acid, Peroxides) as the naphthalene ring is electron-rich and combustible.[1][2][3]

  • Labeling: Clearly label as "Organic Acid - Sulfonamide Derivative - Potential Sensitizer."[1][2][3]

  • Destruction: Incineration is the only approved method.[3] The high temperature ensures the breakdown of the naphthalene ring and sulfur-nitrogen bonds.[3]

Spill Response (Solid):

  • Do NOT sweep. Sweeping aerosolizes the dust.[3]

  • Cover the spill with a paper towel dampened with dilute sodium bicarbonate.[3]

  • Scoop the damp towel and chemical into a wide-mouth hazardous waste jar.[3]

Safe Handling Decision Logic (Workflow Diagram)

The following logic flow ensures you apply the correct controls based on the quantity and physical state of the reagent.

SafetyLogic Start Start: Handling this compound Sensitization Operator History: Sulfonamide Allergy? Start->Sensitization StateCheck Physical State? Solid Solid / Powder StateCheck->Solid Solution Solvated (Liquid) StateCheck->Solution QtyCheck Quantity > 100mg? Solid->QtyCheck LiquidHandling Splash Risk REQ: Nitrile Gloves + Goggles Avoid Skin Contact Solution->LiquidHandling HighRisk High Dust Risk REQ: Fume Hood + N95/P100 Rec: Anti-static Gun QtyCheck->HighRisk Yes LowRisk Mod. Dust Risk REQ: Fume Hood or Powder Enclosure QtyCheck->LowRisk No Proceed Proceed with Protocol (Double Glove Technique) HighRisk->Proceed LowRisk->Proceed LiquidHandling->Proceed Sensitization->StateCheck No Stop STOP WORK Assign to non-sensitive personnel Sensitization->Stop Yes

Caption: Decision Logic for PPE and Engineering Controls based on physical state and operator sensitivity.

References
  • PubChem. (2025).[3] this compound (CID 730263).[1][2][3][6] National Library of Medicine.[3] [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][3] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[3] [Link][1][2]

  • National Institute for Occupational Safety and Health (NIOSH). (2023).[2][3] Hierarchy of Controls. Centers for Disease Control and Prevention.[3] [Link][1][2]

  • Specialist Pharmacy Service (NHS). (2024).[2][3] Managing medicines for people with sulfonamide allergy. [Link][1][2]

  • VelocityEHS. (2015).[3] Benzoic Acid – Uses and Safety. [Link][1][2]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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